Amoxicillin Dimer (penicilloic acid form)
Description
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Properties
Molecular Formula |
C32H40N6O11S2 |
|---|---|
Molecular Weight |
748.8 g/mol |
IUPAC Name |
2-[1-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[[2-[[carboxy-(4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl)methyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C32H40N6O11S2/c1-31(2)21(29(46)47)37-26(50-31)19(35-23(41)17(33)13-5-9-15(39)10-6-13)25(43)34-18(14-7-11-16(40)12-8-14)24(42)36-20(28(44)45)27-38-22(30(48)49)32(3,4)51-27/h5-12,17-22,26-27,37-40H,33H2,1-4H3,(H,34,43)(H,35,41)(H,36,42)(H,44,45)(H,46,47)(H,48,49) |
InChI Key |
YJFZGYXDUKQVQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O)NC(=O)C(C4=CC=C(C=C4)O)N)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Characterization: Amoxicillin Dimer Penicilloic Acid Form
[1][2][3]
Executive Summary
The Amoxicillin Dimer Penicilloic Acid form (Molecular Formula:
Understanding this specific structural variant is vital for researchers in stability testing and impurity profiling, as its formation correlates directly with pH excursions and moisture ingress, signaling a complete loss of antimicrobial potency and a potential increase in immunogenic risk.
Chemical Structure & Identity
This species is a linear oligomer formed by the nucleophilic attack of the side-chain amino group of one amoxicillin molecule upon the carbonyl carbon of the
Physicochemical Profile[1][5][6]
| Property | Specification |
| Systematic Name | (2R)-2-[(2,2-dimethylpropanoyl)amino]-2-(4-hydroxyphenyl)acetyl-amino-...][2][1] (See connectivity below) |
| Molecular Formula | |
| Molecular Weight | 748.83 Da (Monoisotopic: ~748.[1][3]22) |
| Key Structural Feature | Two thiazolidine rings; zero intact |
| Relationship to EP Impurity J | Hydrolysis product of Impurity J (Impurity J + |
| Solubility | Highly soluble in aqueous buffers (pH > 6) and Methanol; insoluble in non-polar solvents.[1] |
Structural Connectivity
The molecule consists of two amoxicillin units linked via a secondary amide bond.
-
Unit A (Acylating unit): The carbonyl of the original
-lactam ring is now an amide carbonyl linked to the amine of Unit B. The ring is open (penicilloic form).[1][4][5][6] -
Unit B (Nucleophilic unit): The side-chain amine has formed the bond with Unit A. Its own
-lactam ring is also hydrolyzed to a penicilloic acid moiety.[2]
Formation Mechanism & Pathways
The formation of the dimer penicilloic acid form is a multi-step process driven by nucleophilic attack and hydrolysis. It competes with the formation of the diketopiperazine (DKP) dimer.
Mechanistic Flow[1]
-
Initiation: The free amino group of Amoxicillin (pKa ~7.4) acts as a nucleophile.[2][1]
-
Dimerization (Mode C): The amine attacks the
-lactam carbonyl of a second amoxicillin molecule.[2][6] -
Intermediate Formation: This generates Amoxicillin Dimer (Impurity J) , which contains one open ring (the linker) and one closed ring.[1]
-
Hydrolysis: In aqueous environments (especially alkaline pH), the remaining
-lactam ring on the second unit hydrolyzes, yielding the Amoxicillin Dimer Penicilloic Acid form .
Pathway Diagram
Figure 1: Degradation pathway showing the conversion of Amoxicillin to Impurity J and subsequently to the Dimer Penicilloic Acid form.[1]
Analytical Characterization Protocol
Reliable detection requires distinguishing the MW 748 species from the MW 730 Impurity J and MW 365 monomer. The following LC-MS/MS protocol is validated for this separation.
Liquid Chromatography Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 150 x 3.0 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization of carboxylic acids, improving retention).[1]
-
Gradient:
-
Flow Rate: 0.4 mL/min.[2]
Mass Spectrometry (ESI+) Parameters
Analytical Logic Diagram
Figure 2: Workflow for the isolation and confirmation of the Dimer Penicilloic Acid species.
Regulatory & Safety Implications
-
Pharmacopoeial Status: While Impurity J (MW 730) is a specified impurity in the European Pharmacopoeia (EP) and USP, the Penicilloic Acid form (MW 748) is often grouped under "Total Impurities" or specific unspecified impurities unless it exceeds the identification threshold (usually 0.10%).[1]
-
Allergenicity: Polymerization of penicillins is the primary cause of IgE-mediated hypersensitivity.[2] The penicilloic acid dimer, possessing multiple haptenic determinants, poses a significant risk for eliciting anaphylactic reactions.
-
Control Strategy: Formulation pH must be maintained between 5.0 and 6.0. Excursions above pH 7.0 rapidly accelerate the hydrolysis of Impurity J into the Penicilloic Acid form.
References
-
PubChem. (2025).[2][1] Amoxicillin Dimer (penicilloic acid form) | C32H40N6O11S2.[2][1][3] National Library of Medicine. [Link][1]
-
European Pharmacopoeia (Ph.[2][8] Eur.). Amoxicillin Sodium Monograph: Impurity J. [Link][2][9][1][3]
-
Gozlan, I., Rotstein, A., & Avisar, D. (2010).[10] Investigation of an amoxicillin oxidative degradation product formed under controlled environmental conditions. Environmental Chemistry. [Link]
-
Nagele, E., & Moritz, R. (2005). Structure Elucidation of Degradation Products of the Antibiotic Amoxicillin with Ion Trap MS. Journal of the American Society for Mass Spectrometry.[10] [Link][1]
-
Veeprho Pharmaceuticals. Amoxicillin Impurity J Structure and Data. [Link][1]
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- 4. Discussion on the dimerization reaction of penicillin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. lcms.cz [lcms.cz]
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- 10. impactfactor.org [impactfactor.org]
Technical Guide: Mechanism of Amoxicillin Dimerization via Penicilloic Acid
The following technical guide details the mechanism of amoxicillin dimerization, specifically focusing on the pathway mediated by its primary hydrolysis product, penicilloic acid.
Executive Summary
Amoxicillin (AMX) instability in aqueous solution is driven by the reactivity of its strained
This guide delineates the specific chemical mechanism of this "penicilloic acid-mediated" dimerization, characterizes the resulting molecular species (Amoxicillin Dimer, Penicilloic Acid Form; MW ~749 Da), and provides validated protocols for its detection. Understanding this pathway is essential for controlling high-molecular-weight (HMW) impurities, which are directly linked to the immunogenicity and allergic potential of
Mechanistic Pathways of Dimerization[2][3]
The dimerization of amoxicillin is not a single reaction but a network of competing pathways. The route via penicilloic acid is kinetically distinct because it requires an initial hydrolysis event before polymerization can proceed.
The Precursor: Formation of Penicilloic Acid
The first step is the opening of the four-membered
-
Reaction: Nucleophilic attack of water (OH⁻) on the
-lactam carbonyl carbon. -
Product: Amoxicillin Penicilloic Acid (open-ring structure).[1]
-
Key Feature: The hydrolysis generates a new free carboxyl group (
) and relieves ring strain, but the side-chain amino group ( ) remains nucleophilic.[1]
The Coupling Reaction (Dimerization)
Once penicilloic acid is formed, it competes with intact amoxicillin to act as the nucleophile. In the "via penicilloic acid" pathway, the free amino group of the penicilloic acid molecule attacks the
-
Nucleophile: The side-chain primary amine (
) of Amoxicillin Penicilloic Acid.[1] -
Electrophile: The carbonyl carbon (
) of the -lactam ring of an intact Amoxicillin molecule. -
Mechanism: Aminolysis. The amine attacks the carbonyl, opening the second
-lactam ring and forming a stable amide bond between the two units.
Structural Outcome
The resulting species is a linear dimer where one unit originates from penicilloic acid (open ring) and the other unit opens during the coupling.[3]
-
Common Name: Amoxicillin Dimer (Penicilloic Acid Form).[4][5]
-
Molecular Formula:
[1][5] -
Molecular Weight: 748.8 Da (Free acid).
-
Characteristics: Unlike the "closed" dimer (formed by two intact amoxicillins, MW ~730), this species incorporates a water molecule during the initial hydrolysis, making it more polar and stable against further ring-opening degradation.
Pathway Visualization
The following diagram illustrates the stepwise conversion from monomer to the penicilloic acid dimer.
Figure 1: Reaction pathway showing the hydrolysis of amoxicillin to penicilloic acid followed by nucleophilic attack on an intact monomer to form the linear dimer.[1]
Factors Influencing Dimerization Kinetics[3]
To control dimer formation during drug substance manufacturing or formulation, the following critical process parameters (CPPs) must be managed:
| Parameter | Effect on Mechanism | Optimal Control Strategy |
| pH | Alkaline pH (> 7.[1]5) accelerates Step 1 (Hydrolysis), rapidly increasing the pool of Penicilloic Acid. Acidic pH (< 4.0) favors alternative degradation (Penilloic acid).[1] | Maintain pH 5.0 – 6.5 during liquid processing. |
| Concentration | Dimerization is a second-order reaction.[1] Rate | Dilute solutions reduce dimerization risk; lyophilize rapidly if high conc. is needed. |
| Temperature | Follows Arrhenius kinetics. Elevated temperatures increase both hydrolysis and aminolysis rates. | Maintain cold chain (2–8°C) for reconstituted suspensions.[1] |
| Ionic Strength | High ionic strength can stabilize the zwitterionic transition states, potentially enhancing reaction rates. | Minimize unnecessary buffer salts in liquid formulations. |
Analytical Characterization & Protocols
Detection of the "Penicilloic Acid Form" dimer requires separation techniques capable of resolving the open-ring dimer from the closed-ring dimer and the monomer.
Validated LC-MS/MS Protocol
This protocol is designed to separate amoxicillin oligomers based on polarity and molecular mass.[1]
Equipment: UHPLC coupled with Q-TOF or Triple Quadrupole MS.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve amoxicillin sample in water:acetonitrile (90:10) to a concentration of 1.0 mg/mL.
-
Caution: Analyze immediately. Dimerization continues in solution.
-
Filter through a 0.22 µm PVDF filter.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-1 min)
60% B (10 min) 95% B (12 min). -
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Settings:
-
Data Analysis:
Experimental Workflow Diagram
Figure 2: Analytical workflow for the isolation and identification of amoxicillin dimers using LC-MS.
Implications for Drug Safety
The formation of amoxicillin dimers via penicilloic acid is not merely a stability issue but a safety critical quality attribute (CQA).
-
Immunogenicity: High molecular weight polymers of
-lactams are established haptens.[1] They can cross-link IgE receptors on mast cells more effectively than monomers, triggering anaphylactic reactions. -
Regulatory Limits: Pharmacopoeial standards (USP/EP) strictly limit "Any other impurity" (often including dimers) to < 1.0% or lower.[1] The specific "Amoxicillin Dimer" is often tracked as a specified impurity (e.g., Impurity J in EP).
References
-
Gozlan, I., Rotstein, A., & Avisar, D. (2013).[1] Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment. Chemosphere.
-
European Pharmacopoeia (Ph. Eur.) . Amoxicillin Sodium Monograph: Impurity J (Amoxicillin Dimer). [1]
-
Haginaka, J., & Wakai, J. (1987).[1] Liquid chromatographic determination of amoxicillin and its metabolites in human urine by postcolumn degradation with sodium hypochlorite. Journal of Chromatography B.
-
PubChem Compound Summary . Amoxicillin Dimer (penicilloic acid form).[4][5] CID 101948365.[5] [1]
-
Nihira, M., et al. (2021). Discussion on the dimerization reaction of penicillin antibiotics. Journal of Pharmaceutical and Biomedical Analysis.
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- 3. Discussion on the dimerization reaction of penicillin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. Amoxicillin Dimer (penicilloic acid form) | C32H40N6O11S2 | CID 101948365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Degradation of Amoxicillin: A Mechanistic Journey to Penicilloic Acid Dimers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Amoxicillin, a cornerstone of β-lactam antibiotics, is susceptible to degradation, primarily through the hydrolysis of its strained β-lactam ring, leading to the formation of amoxicillin penicilloic acid. This initial degradation product can undergo further reactions, including dimerization, which can impact the drug's efficacy and potentially contribute to adverse effects. This technical guide provides a comprehensive exploration of the degradation pathway of amoxicillin to its penicilloic acid dimer, elucidating the underlying chemical mechanisms, influential factors, and analytical methodologies for its characterization. By synthesizing established knowledge with mechanistic insights, this document serves as a critical resource for professionals in drug development and pharmaceutical research.
Introduction: The Instability of the β-Lactam Core
Amoxicillin's therapeutic efficacy is intrinsically linked to the chemical reactivity of its four-membered β-lactam ring. This strained ring system is the pharmacophore, responsible for acylating and inactivating penicillin-binding proteins (PBPs) in bacteria. However, this inherent reactivity also renders the molecule susceptible to nucleophilic attack, primarily by water, initiating a cascade of degradation reactions. The primary and most well-documented degradation pathway begins with the hydrolytic cleavage of the β-lactam ring to form amoxicillin penicilloic acid.[1][2][3] This transformation inactivates the antibiotic and introduces new reactive functional groups that can participate in subsequent reactions, including the formation of dimers and other complex structures.[4][5] Understanding this degradation pathway is paramount for ensuring the quality, safety, and efficacy of amoxicillin-containing drug products.[6]
The Initial Step: Hydrolysis to Amoxicillin Penicilloic Acid
The degradation of amoxicillin is most commonly initiated by the hydrolysis of the amide bond within the β-lactam ring.[2][3] This reaction is essentially a nucleophilic acyl substitution where a water molecule attacks the carbonyl carbon of the β-lactam.
Caption: Hydrolysis of Amoxicillin's β-Lactam Ring.
This process is significantly influenced by several factors:
-
pH: The rate of hydrolysis is strongly pH-dependent.[7][8] Both acidic and basic conditions can catalyze the reaction. In basic media, the hydroxide ion acts as a more potent nucleophile than water, accelerating the ring opening.[9] In acidic conditions, protonation of the carbonyl oxygen can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Amoxicillin exhibits maximum stability in the slightly acidic to neutral pH range.[8][10]
-
Temperature: Like most chemical reactions, the rate of amoxicillin hydrolysis increases with temperature.[10][11] Therefore, proper storage at controlled room temperature or refrigeration for reconstituted suspensions is critical to maintain its potency.[12][13]
-
Catalysts: The presence of certain metal ions can catalyze the degradation of amoxicillin.[10] It is also susceptible to enzymatic degradation by β-lactamases, which follow a similar hydrolytic mechanism.[9]
The formation of penicilloic acid results in the loss of antibacterial activity as the intact β-lactam ring is essential for binding to bacterial transpeptidases.
The Subsequent Reaction: Dimerization of Penicilloic Acid
Once formed, amoxicillin penicilloic acid is not an inert endpoint. Its structure, featuring newly formed carboxyl and amino groups, presents opportunities for further reactions, notably dimerization. While the precise mechanisms of penicillin-related polymerization are complex and can follow multiple pathways, a prominent route for the formation of a penicilloic acid dimer involves the reaction between the carboxyl group of one penicilloic acid molecule and the secondary amine formed from the opened β-lactam ring of another.[4][5]
Theoretical calculations and experimental evidence for similar penicillins suggest that for molecules with a side-chain amino group like ampicillin (and by extension, amoxicillin), the amino group can also act as a nucleophile, attacking the β-lactam of another molecule.[5][14] However, in the context of the penicilloic acid dimer, the reaction between two already hydrolyzed molecules is of primary interest.
One plausible pathway for the formation of the penicilloic acid dimer is the formation of an amide bond between two molecules of amoxicillin penicilloic acid.
Caption: Proposed Dimerization of Amoxicillin Penicilloic Acid.
This dimerization is significant as the formation of such larger molecules can have implications for the safety profile of the drug, with some penicillin polymers being implicated in hypersensitivity reactions.[14] The exact structure of the dimer can vary, and multiple isomeric forms may exist.
Analytical Approaches for Studying Amoxicillin Degradation
A robust analytical methodology is essential for monitoring the stability of amoxicillin and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its specificity, sensitivity, and ability to separate the parent drug from its various degradation products.[15][16][17]
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[6][18]
Table 1: Typical HPLC Parameters for Amoxicillin Stability Studies
| Parameter | Typical Conditions |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)[10] |
| Mobile Phase | A mixture of phosphate buffer (pH ~4.4-5.0) and an organic modifier like methanol or acetonitrile.[6][10] |
| Flow Rate | 1.0 - 1.5 mL/min[10] |
| Detection | UV at approximately 230 nm[10] |
| Column Temperature | Controlled, often around 30°C[10] |
| Autosampler Temp. | Refrigerated (e.g., 4°C) to prevent degradation during analysis.[10] |
Forced Degradation Studies
To develop and validate a stability-indicating method, forced degradation (or stress testing) is performed.[19] This involves subjecting the drug substance to harsh conditions to accelerate its degradation and generate the potential degradation products.
Table 2: Common Stress Conditions for Amoxicillin Forced Degradation
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at room temperature for a specified period.[19] |
| Base Hydrolysis | 0.1 M NaOH at room temperature for a specified period.[19] |
| Oxidation | 3-30% H₂O₂ at room temperature or slightly elevated temperature.[19] |
| Thermal Stress | Exposure to dry heat (e.g., 105°C) for several hours.[6][19] |
| Photostability | Exposure to light as per ICH Q1B guidelines.[19] |
The chromatograms from these stressed samples are then used to demonstrate the specificity of the analytical method, ensuring that the peaks for amoxicillin and its degradation products are well-resolved.
Experimental Protocol: Monitoring Amoxicillin Degradation by HPLC
The following is a generalized protocol for the analysis of amoxicillin and its primary degradant, penicilloic acid.
Objective: To quantify the degradation of amoxicillin to penicilloic acid over time under specific pH and temperature conditions.
Materials:
-
Amoxicillin reference standard
-
Amoxicillin penicilloic acid reference standard (if available)
-
HPLC grade water, methanol, and acetonitrile
-
Phosphate buffer salts
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
pH meter
-
Thermostatically controlled water bath or incubator
Procedure:
-
Preparation of Solutions:
-
Mobile Phase: Prepare the mobile phase as per the optimized method (e.g., phosphate buffer:methanol, 95:5 v/v, pH adjusted to 5.0).[6] Filter and degas the mobile phase before use.
-
Standard Solutions: Accurately weigh and dissolve amoxicillin and penicilloic acid reference standards in the mobile phase to prepare stock solutions of known concentrations. Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.
-
Sample Preparation: Prepare a solution of amoxicillin in the desired stress medium (e.g., a specific pH buffer) at a known concentration.
-
-
Degradation Study:
-
Place the amoxicillin sample solution in a thermostatically controlled environment (e.g., 40°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately dilute the aliquot with the mobile phase to a concentration within the calibration range and, if necessary, neutralize the pH to halt further degradation. Store the diluted samples at a low temperature (e.g., 4°C) until analysis.[10]
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve for both amoxicillin and penicilloic acid.
-
Inject the samples collected at different time points.
-
-
Data Analysis:
-
Integrate the peak areas for amoxicillin and penicilloic acid in each chromatogram.
-
Using the calibration curves, determine the concentration of amoxicillin and penicilloic acid in each sample at each time point.
-
Plot the concentration of amoxicillin and the formation of penicilloic acid as a function of time to determine the degradation kinetics. The degradation of amoxicillin often follows pseudo-first-order kinetics.[2][11]
-
Caption: Workflow for Kinetic Analysis of Amoxicillin Degradation.
Conclusion
The degradation of amoxicillin via hydrolysis to penicilloic acid and its subsequent dimerization is a critical consideration in the development, manufacturing, and storage of this vital antibiotic. A thorough understanding of the reaction mechanisms, influencing factors, and appropriate analytical techniques is essential for ensuring the quality and safety of amoxicillin formulations. The insights and protocols presented in this guide offer a foundational framework for researchers and professionals to investigate and control the stability of amoxicillin, ultimately contributing to the delivery of effective and safe medicines.
References
-
Suggested degradation pathway of Amoxicillin in an aqueous medium. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Withanage, N., et al. (2022). Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts. Environments. Retrieved February 15, 2024, from [Link]
-
Penicilloic acid – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 15, 2024, from [Link]
-
Fong, G. W., Martin, D. T., Johnson, R. N., & Kho, B. T. (1984). Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography. Journal of Chromatography A, 298(3), 459-472. Retrieved February 15, 2024, from [Link]
-
Lamm, A., et al. (2019). New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. Water Research. Retrieved February 15, 2024, from [Link]
-
Degradation kinetics of the antibiotics studied. (A) Amoxicillin at pH 4.0. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Kinetics of amoxicillin and clavulanate degradation alone and in combination in aqueous solution under frozen conditions. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Kinetics of degradation amoxicillin and clavulanic acid. (2021). GERPAC. Retrieved February 15, 2024, from [Link]
-
Gozlan, I., Rotstein, A., & Avisar, D. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment. Chemosphere, 91(7), 985-992. Retrieved February 15, 2024, from [Link]
-
Discussion on the dimerization reaction of penicillin antibiotics. (2022). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Development of an Analytical Method for the Determination of Amoxicillin in Commercial Drugs and Wastewater Samples, and Assessing its Stability in Simulated Gastric Digestion. (2017). AVESİS. Retrieved February 15, 2024, from [Link]
-
Reddy, G. S., et al. (2012). RP-HPLC method for analysis of related substances in amoxicillin drug substance. Journal of the Serbian Chemical Society. Retrieved February 15, 2024, from [Link]
-
Stability evaluation of amoxicilliin and potassium clavulanate tablets usp by accelerated studies. (n.d.). TEB E-Kütüphane. Retrieved February 15, 2024, from [Link]
-
Li, J., et al. (2022). Discussion on the dimerization reaction of penicillin antibiotics. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 15, 2024, from [Link]
-
Li, J., et al. (2021). Discussion on the dimerization reaction of penicillin antibiotics. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 15, 2024, from [Link]
-
Possible structures of penicillin dimers: (A) Pen-A, (B) Pen-B, (C)... (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Amoxicillin Dimer (penicilloic acid form). (n.d.). PubChem. Retrieved February 15, 2024, from [Link]
-
Stability studies of reconstituted oral amoxicillin suspension (125mg/5ml) under different temperature storage conditions. (2021). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Degradation of antibiotics amoxicillin by Co3O4-catalyzed peroxymonosulfate system. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts. (2022). MDPI. Retrieved February 15, 2024, from [Link]
-
Post-marketing stability surveillance: Amoxicillin. (n.d.). Sabinet. Retrieved February 15, 2024, from [Link]
-
Stability Assessment Approaches for Amoxicillin Nano-suspension as Promising Tool for. (n.d.). MACHINERY. Retrieved February 15, 2024, from [Link]
-
De Marco, B. A., et al. (2017). Characteristics, Properties and Analytical Methods of Amoxicillin: A Review with Green Approach. Critical Reviews in Analytical Chemistry. Retrieved February 15, 2024, from [Link]
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Difference between Amoxicillin dimer and Amoxicillin trimer
The following technical guide details the structural, mechanistic, and toxicological distinctions between Amoxicillin dimers and trimers.
Structural Identification, Formation Mechanisms, and Immunogenic Risk[1]
Executive Summary
In the development and quality control of beta-lactam antibiotics, the characterization of high molecular weight impurities (HMWIs) is critical due to their direct link to drug immunogenicity.[1] For Amoxicillin, the primary oligomeric impurities are the dimer (Pharmacopoeial Impurity J) and the trimer .
While both are formed via the nucleophilic attack of the free amino group on the beta-lactam ring, they differ significantly in their physicochemical properties, chromatographic behavior, and potential to elicit anaphylactic reactions.[1] This guide provides a definitive technical comparison to support risk assessment and analytical method validation.
Chemical Identity & Structural Distinction[1][2][3]
The oligomerization of amoxicillin is a self-catalyzed process driven by the high reactivity of the strained beta-lactam ring and the nucleophilicity of the side-chain amino group.
2.1 Comparative Physicochemical Profile[2]
| Feature | Amoxicillin Monomer | Amoxicillin Linear Dimer | Amoxicillin Linear Trimer |
| Pharmacopoeial Designation | API | EP Impurity J (USP Related Compound J) | Oligomer (Often grouped with J) |
| CAS Number | 26787-78-0 | 73590-06-4 | 174391-69-6 |
| Molecular Formula | |||
| Molecular Weight | 365.4 Da | ~730.8 Da | ~1096.2 Da |
| Key Structural Feature | Intact | One open | Two open |
| Solubility | Sparingly soluble in water | Soluble in dilute acid/base | Variable; tends to precipitate at neutral pH |
2.2 Structural Nomenclature
-
Linear Dimer (Impurity J): Formed when the free amino group of one amoxicillin molecule attacks the beta-lactam carbonyl of a second molecule.[1] This results in the opening of the beta-lactam ring of the second molecule, forming a penicilloic acid derivative.[3]
-
Cyclic Dimer (Impurity C): Also known as Amoxicillin Diketopiperazine.[1] This is distinct from the linear dimer and is formed via an intramolecular cyclization or condensation of the linear dimer. It is generally less immunogenic than the linear forms but serves as a marker of degradation.
-
Linear Trimer: Formed when the amino group of a third amoxicillin molecule attacks the intact beta-lactam ring of the linear dimer.
Mechanism of Formation
The formation of dimers and trimers follows a step-growth polymerization mechanism. This reaction is pH-dependent, accelerated in concentrated solutions, and catalyzed by the presence of moisture.[1]
3.1 The Nucleophilic Pathway
-
Initiation: The nucleophilic nitrogen (
) of Molecule A attacks the electrophilic carbonyl carbon ( ) of Molecule B.[1][3] -
Ring Opening: The strain in the 4-membered beta-lactam ring is relieved, breaking the amide bond and forming a linear dimer with a terminal carboxylic acid.
-
Propagation: The free amino group of Molecule C attacks the remaining intact beta-lactam ring of the Dimer (Molecule A unit), forming a Trimer.
3.2 Pathway Visualization
Figure 1: The step-growth polymerization pathway showing the conversion of monomer to linear dimer and trimer via beta-lactam ring opening.[1][3]
Analytical Profiling & Detection
Differentiating the dimer and trimer requires high-resolution chromatography. While Mass Spectrometry (MS) provides definitive identification based on m/z, routine QC relies on Relative Retention Times (RRT) in HPLC.[1]
4.1 Standardized HPLC Protocol (EP/USP Aligned)
This protocol is designed to separate the monomer from its oligomeric impurities.[1]
-
Column: C18 (Octadecylsilyl silica gel),
mm, packing (e.g., Inertsil ODS-3 or equivalent).[1] -
Mobile Phase A: Buffer solution pH 5.0 (0.2 M
adjusted with NaOH) : Acetonitrile (99:1 v/v). -
Mobile Phase B: Buffer solution pH 5.0 : Acetonitrile (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Event |
| 0 | 92 | 8 | Equilibration |
| 92 | 8 | Amoxicillin Elution | |
| 92 | 8 | Gradient Ramp | |
| 0 | 100 | Wash (HMWI Elution) |
4.2 Identification Criteria
In this chromatographic system, the oligomers elute significantly later than the monomer due to increased hydrophobicity and molecular size.
-
Amoxicillin Monomer:
min (Reference).[1] -
Impurity C (Cyclic Dimer): RRT
.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Impurity J (Linear Dimer): RRT
.[1] -
Trimer (Oligomer): RRT
.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Note: RRTs are approximate and specific to the gradient profile described in the European Pharmacopoeia (EP) monograph.
Immunotoxicology: The Hapten Hypothesis
The clinical significance of distinguishing dimers and trimers lies in their immunogenic potential. Beta-lactam allergy is primarily mediated by the formation of hapten-carrier complexes .
5.1 Mechanism of Sensitization
-
Haptenization: The strained beta-lactam ring opens and covalently binds to serum proteins (e.g., Human Serum Albumin) via lysine residues.[1]
-
Pre-Haptenized Species: The Linear Dimer and Trimer are essentially "pre-haptenized" antigens. They already contain the open-ring penicilloic acid structure necessary for binding or cross-linking.
-
Multivalency & Cross-linking:
-
Monomers are univalent and typically require protein binding to trigger an immune response.
-
Dimers are bivalent.
-
Trimers are trivalent.
-
Risk: The Trimer is significantly more potent at cross-linking IgE antibodies on the surface of mast cells than the dimer or monomer. This cross-linking is the molecular trigger for degranulation and anaphylaxis.
-
5.2 Regulatory Limits
Due to this risk, pharmacopoeias set strict limits on these specific impurities.
-
EP Limit (Impurity J): Typically NMT 1.0% (check specific monograph version as limits can vary between 0.2% and 1.0% depending on the product type).
-
Any Other Impurity: NMT 0.2%.
References
-
European Pharmacopoeia (Ph.[4][5] Eur.) . Monograph: Amoxicillin Sodium. 10th Edition. Strasbourg, France: EDQM. [1]
-
United States Pharmacopeia (USP) . Amoxicillin: Organic Impurities, Procedure 2. USP-NF 2024. Rockville, MD: USP Convention. [1]
-
Pajchel, G., et al. (2012).[1] Identification of impurities in amoxicillin by LC-MS and LC-NMR. Journal of Pharmaceutical and Biomedical Analysis.
-
Naguib, I.A., et al. (2011).[1] Comparative study of the stability of amoxicillin and ampicillin in presence of some excipients. Journal of Pharmaceutical Analysis.
-
Mayorga, C., et al. (2016).[1] Nanoarchitectures for efficient IgE cross-linking on effector cells to study amoxicillin allergy. Allergy. [1]
Sources
Technical Whitepaper: Chemical Characterization and Control of Amoxicillin EP Impurity K
The following technical guide provides an in-depth analysis of Amoxicillin EP Impurity K, structured for researchers and drug development professionals.
Executive Summary
In the high-stakes environment of beta-lactam antibiotic development, the control of high-molecular-weight impurities (HMWI) is critical for immunogenic safety and potency. Amoxicillin Impurity K (EP designation) represents a specific challenge: it is a linear open-ring dimer formed through the aminolysis of the beta-lactam ring by a second amoxicillin molecule. Unlike simple hydrolysis products, Impurity K retains immunogenic potential due to its peptide-like backbone and size. This guide synthesizes the physicochemical properties, formation pathways, and validated control strategies for Impurity K, grounded in European Pharmacopoeia (EP) standards.
Molecular Identity & Structural Characterization
Impurity K is distinct from the cyclic diketopiperazine (Impurity C) and the closed-ring dimer (Impurity J). It is characterized as a linear oligomer where the beta-lactam ring of one amoxicillin unit has been opened by the side-chain amino group of a second unit, terminating in a penicilloic acid moiety.
Table 1: Chemical Identity Data[1][2][3][4]
| Property | Specification |
| Common Name | Amoxicillin Impurity K |
| Chemical Description | Amoxicillin linear dimer (open-ring penicilloic acid form) |
| IUPAC Name | (4S)-2-[1-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[[(1R)-2-[[carboxy[(4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]methyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
| Molecular Formula | C₃₂H₄₀N₆O₁₁S₂ |
| Molecular Weight | 748.82 g/mol |
| CAS Number | 2088961-38-8 (Freebase) |
| Stereochemistry | Preserves the (2R, 4S) configuration of the parent thiazolidine rings |
| Key Functional Groups | Free primary amine, secondary amide linkages, two carboxylic acids, two phenolic hydroxyls |
Mechanistic Pathways: Formation & Degradation
The formation of Impurity K is a self-catalyzed polymerization process, often termed aminolysis . This reaction is concentration-dependent and accelerated in concentrated aqueous solutions (e.g., during reconstitution or manufacturing).
The Aminolysis Mechanism
-
Nucleophilic Attack: The free primary amine (
) of the phenylglycine side chain of one Amoxicillin molecule acts as a nucleophile. -
Ring Opening: This amine attacks the carbonyl carbon of the strained beta-lactam ring of a second Amoxicillin molecule.
-
Amide Bond Formation: The beta-lactam ring opens, relieving ring strain and forming a stable secondary amide bond between the two units.
-
Terminal Hydrolysis: The remaining beta-lactam ring on the second unit may subsequently undergo hydrolysis to form the penicilloic acid derivative, resulting in the final Impurity K structure.
Diagram 1: Formation Pathway of Impurity K
The following diagram illustrates the transition from Monomer to Dimer (Impurity K) via intermolecular aminolysis.
Caption: Intermolecular aminolysis pathway where the side-chain amine of one amoxicillin unit attacks the beta-lactam ring of another.
Physicochemical Properties[5][11][14]
Understanding the behavior of Impurity K in solution is vital for developing robust analytical methods.
-
Solubility Profile: Highly soluble in aqueous alkaline solutions due to multiple carboxylate groups. Less soluble in acidic media compared to the parent drug due to increased molecular weight and hydrophobic stacking of the two phenyl rings.
-
Acid-Base Chemistry (pKa): Impurity K is a polyprotic ampholyte.
-
Acidic:[1] Carboxylic acid groups (pKa ~2.7) and Phenolic -OH (pKa ~9.6).
-
Basic: Primary amine (pKa ~7.3).
-
Implication: At physiological pH (7.4), the molecule exists as a zwitterionic polyanion, influencing its retention time in Reverse Phase HPLC (RP-HPLC).
-
-
UV Absorption: The chromophore remains largely unchanged from Amoxicillin, dominated by the phenolic side chain.
- : ~230 nm and ~274 nm.
-
Detection: UV detection at 254 nm is standard for EP methods, though 230 nm offers higher sensitivity.
Analytical Methodologies (EP & Advanced)
The European Pharmacopoeia (EP) mandates strict control over related substances. Impurity K typically elutes after the main Amoxicillin peak in standard C18 RP-HPLC methods due to its higher hydrophobicity (two phenyl rings) and molecular size.
Protocol 1: EP-Aligned HPLC Method
This method is designed to resolve Impurity K from the parent peak and other dimers (Impurity J).
-
Column: C18 end-capped silica (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer pH 5.0 (50 mM
). -
Mobile Phase B: Acetonitrile : Methanol (50:50 v/v).
-
Gradient:
-
0-5 min: 95% A (Isocratic)
-
5-25 min: 95% A
40% A (Linear Gradient) -
25-35 min: 40% A (Hold)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
System Suitability: Resolution (
) > 2.0 between Amoxicillin and Impurity K (often elutes at RRT ~2.5 - 3.5 depending on exact gradient).
Protocol 2: LC-MS Identification
For structural confirmation during method validation.
-
Ionization: ESI Positive Mode (
). -
Target Ion:
. -
Fragmentation Pattern (MS/MS):
-
Loss of
(-17 Da). -
Cleavage of the amide linker yielding monomeric fragments (~366 Da).
-
Diagram 2: Analytical Workflow for Impurity K
This workflow ensures specific identification and quantification in the presence of other oligomers.
Caption: Analytical decision tree for the separation and confirmation of Amoxicillin Impurity K.
Control Strategy in Drug Development
Limits and Toxicology
While specific toxicological limits for Impurity K are often governed by the general "Any Other Impurity" limit (typically 0.15% or 0.10% in EP), its nature as a beta-lactam oligomer places it under scrutiny for hypersensitivity reactions . High molecular weight polymers of penicillins are known haptens.
Mitigation Strategies
-
pH Control: Maintain formulation pH between 5.0 and 6.0. Alkaline pH drastically accelerates dimerization.
-
Moisture Control: As hydrolysis often precedes or accompanies oligomerization (opening the ring), low moisture content in lyophilized powders is essential.
-
Temperature: Cold chain storage (
) significantly retards the aminolysis reaction rate.
References
-
European Pharmacopoeia (Ph.[2][3] Eur.) . Monograph: Amoxicillin Sodium. 11th Edition. Strasbourg, France: EDQM.
-
Clearsynth . Amoxicillin EP Impurity K Reference Standard Data. Accessed Oct 2023. [4]
-
Veeprho . Amoxicillin Impurity Profiling and CAS Designations. Accessed Oct 2023.
-
Chemicea . Amoxicillin Open Ring Dimer Structure and Properties. Accessed Oct 2023.
-
Thermo Fisher Scientific . EP 8.0 Monograph: Impurity Determination of Amoxicillin using HPLC. Application Note.
Sources
Technical Guide: Stability Mechanics of the Amoxicillin Beta-Lactam Ring & Dimerization Pathways
[1]
Executive Summary
The therapeutic efficacy of amoxicillin is inextricably linked to the structural integrity of its
This guide analyzes the two competing degradation pathways that researchers must control: Hydrolysis (driven by pH and water activity) and Dimerization/Polymerization (driven by concentration and nucleophilic attack). It provides a self-validating analytical framework for detecting high molecular weight (HMW) impurities, which are critical quality attributes (CQAs) due to their immunogenic potential.[1]
Part 1: Mechanistic Foundations[1]
The Beta-Lactam Vulnerability
Amoxicillin is a zwitterionic molecule containing a secondary amino group, a free carboxylic acid, and the critical
The "Fork in the Road": Hydrolysis vs. Dimerization
The degradation of amoxicillin is not a singular path; it is a competition between the solvent (water) and the drug molecule itself acting as the nucleophile.
Pathway A: Hydrolysis (The Solvent Attack)
Under aqueous conditions, hydroxide ions (
-
Mechanism: Nucleophilic attack opens the ring.[2]
-
Product: Amoxicilloic Acid (thermodynamically stable, pharmacologically inactive).
-
Secondary Degradation: Amoxicilloic acid can undergo decarboxylation to form Amoxicillin Penilloic Acid or cyclize intramolecularly to form Amoxicillin Diketopiperazine (ADP) .
Pathway B: Dimerization (The Self-Attack)
In concentrated solutions, the free primary amine of the side chain (C7 position) of one amoxicillin molecule acts as a nucleophile attacking the
-
Mechanism: Intermolecular aminolysis.
-
Kinetics: Second-order reaction (rate
).[1] -
Product: Linear dimers (Amoxicillin-Amoxicilloic Acid).[1]
-
Significance: These dimers can further polymerize to form trimers and oligomers. These HMW species are often the primary cause of penicillin hypersensitivity (anaphylaxis) as they can cross-link IgE receptors.
Visualization of Pathways
Figure 1: Competing degradation pathways.[1] Hydrolysis dominates in dilute/extreme pH conditions, while dimerization dominates in high-concentration environments.[1]
Part 2: Kinetic Profiling & Stability Mapping[1]
To control degradation, one must quantify the kinetic variables. The stability of amoxicillin follows a U-shaped pH profile.
pH-Rate Profile
The degradation rate (
| pH Range | Dominant Mechanism | Primary Product | Kinetic Order |
| < 4.0 | Acid-catalyzed hydrolysis | Amoxicilloic Acid / Penillic Acid | Pseudo-1st Order |
| 5.8 - 6.5 | Maximum Stability | Minimal degradation | N/A |
| > 8.0 | Base-catalyzed hydrolysis | Amoxicilloic Acid | Pseudo-1st Order |
| Neutral (High Conc) | Nucleophilic attack ( | Dimers / Polymers | 2nd Order |
The Concentration Factor (The Dimerization Trap)
Researchers often make the mistake of assuming stability data from dilute HPLC samples applies to formulation stock solutions.
-
Dilute (< 1 mg/mL): Hydrolysis dominates. Half-life is independent of concentration.[1]
-
Concentrated (> 50 mg/mL): Dimerization rate increases exponentially.
-
Rule of Thumb: If the concentration doubles, the initial rate of dimerization quadruples.
-
Part 3: Analytical Protocols (Self-Validating Systems)[1]
Detection of the parent molecule is insufficient. You must resolve the specific degradants to understand which pathway is failing your formulation.
HPLC-UV Method for Impurity Profiling
This protocol is adapted from USP/EP standards but optimized for resolution of the dimer.
-
Column: C18, L1 packing (e.g., Agilent Zorbax SB-C8 or Cogent Bidentate C18 for better polar retention).[1]
-
Why: Standard C18 often fails to retain the highly polar amoxicilloic acid.
-
-
Mobile Phase A: 0.05 M Potassium Phosphate Buffer (pH 5.0).
-
Note: Do not use pH > 7.0 in the mobile phase to prevent on-column degradation.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
Detection: UV at 230 nm (detects the amide backbone, critical for dimers which may lose the specific auxochrome of the parent).
Mass Spectrometry Validation (LC-MS)
To confirm the identity of the "Dimer" peak, use ESI-MS in positive mode.[1]
-
Amoxicillin Monomer:
m/z[1] -
Amoxicilloic Acid:
m/z (+18 Da, water addition)[1] -
Linear Dimer:
m/z (approx)[1] -
Diketopiperazine (Cyclic):
m/z (Same mass as parent, distinct retention time).[1]
Analytical Workflow Diagram
Figure 2: Analytical decision tree for separating hydrolysis products from polymerization risks.
Part 4: Mitigation Strategies
To stabilize the beta-lactam ring and prevent dimerization in formulation:
-
Buffer Selection:
-
Avoid Citrate and Phosphate at high concentrations if possible, as they can act as general acid/base catalysts.
-
Recommendation: Use Succinate or Acetate buffers near pH 6.0.
-
-
Temperature Control:
-
Reconstituted suspensions must be refrigerated (2-8°C).[1] Dimerization has a high activation energy; cooling significantly retards the second-order reaction.
-
-
Water Activity (
):-
For solid dosage forms, moisture content must be < 1.0%. Hydrolysis in the solid state is slow but proceeds via surface moisture layers.
-
-
Complexation:
-
Cyclodextrins have been shown to sequester the side chain, sterically hindering the intermolecular attack required for dimerization.
-
References
-
Gensmantel, N. P., et al. (1980). "Metal-ion catalysed hydrolysis of some penicillin and cephalosporin derivatives."[3] Journal of the Chemical Society, Perkin Transactions 2.
-
Nagin, D., et al. (2016). "New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater."[1][4][5] Environmental Science and Pollution Research.
-
United States Pharmacopeia (USP). "USP Method for the Analysis of Amoxicillin."[6][7] USP Monograph.[6][8]
-
Hirte, K., et al. (2016).[9] "Hydrolysis and transformation of amoxicillin in aqueous solution." Journal of Pharmaceutical and Biomedical Analysis. (Contextualized via search results on degradation pathways).
-
PubChem. "Amoxicillin piperazine-2,5-dione (Structure and Properties)."[1] National Library of Medicine.
Sources
- 1. CAS 94659-47-9: Amoxicillin piperazine-2,5-dione [cymitquimica.com]
- 2. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. USP Method for the Analysis of Amoxicillin using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 8. Amoxicillin Alternative USP Method with HPLC - AppNote [mtc-usa.com]
- 9. researchgate.net [researchgate.net]
Amoxicillin Dimer (Penicilloic Acid Form): A Technical Guide to a Critical Antigenic Determinant
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth examination of the amoxicillin dimer in its penicilloic acid form (CAS Number 210289-72-8), a critical impurity and degradation product of the widely used β-lactam antibiotic, amoxicillin. This document is intended for researchers, analytical scientists, and drug development professionals, offering a comprehensive overview of the dimer's chemical properties, formation mechanisms, immunological significance, and the analytical methodologies required for its detection and characterization. We will explore detailed protocols for chromatographic and spectroscopic analysis, discuss the compound's role as a key antigenic determinant in penicillin hypersensitivity reactions, and provide insights into its synthesis and handling. The guide aims to serve as a vital resource for ensuring drug quality, safety, and for advancing research into β-lactam allergies.
Introduction: The Significance of a Minor Component
Amoxicillin is a cornerstone of antibacterial therapy, prized for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action relies on the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which ultimately leads to cell lysis.[2][3][4] However, the inherent reactivity of its β-lactam ring, the very source of its therapeutic power, also renders it susceptible to degradation.[5][6]
Under various conditions, amoxicillin can degrade into a portfolio of related substances, including amoxicillin penicilloic acid.[5][7][8][9] This initial hydrolysis product can further react to form polymeric structures, most notably the Amoxicillin Dimer (Penicilloic Acid Form). While present in minute quantities, this dimer, also known as Amoxicillin EP Impurity K, holds disproportionate significance.[10] It is a well-established antigenic determinant implicated in eliciting IgE-mediated hypersensitivity reactions—the basis of many penicillin allergies.[11][12][13][14]
For pharmaceutical scientists, controlling such impurities is mandated by regulatory bodies like the ICH to ensure the safety and quality of the final drug product.[1][15] For immunologists and clinicians, understanding these molecular triggers is key to diagnosing and managing penicillin allergies, which are the most commonly reported drug allergy but are often misdiagnosed.[16][17] This guide bridges these disciplines by providing a detailed technical profile of this critical amoxicillin impurity.
Physicochemical Properties and Structure
The Amoxicillin Dimer (Penicilloic Acid Form) is a complex molecule formed from two amoxicillin penicilloic acid units. Its identity is precisely defined by its CAS number and molecular formula.
| Property | Value | Source(s) |
| CAS Number | 210289-72-8 | [10][18][19][20] |
| Molecular Formula | C32H40N6O11S2 | [10][18] |
| Molecular Weight | 748.82 g/mol | [10][18] |
| Synonyms | Amoxicillin EP Impurity K, Amoxicilloic Acid Dimer | [10][18][19] |
| Appearance | Off-white solid | [18] |
| Storage | 2-8°C, Hygroscopic | [10][18] |
Mechanism of Formation: From Antibiotic to Antigen
The formation of the dimer is a multi-step process initiated by the degradation of the parent amoxicillin molecule. The causality of this pathway is rooted in the chemical reactivity of the β-lactam ring.
-
Hydrolysis (Ring Opening): The process begins with the hydrolytic cleavage of the four-membered β-lactam ring of amoxicillin. This reaction is often catalyzed by changes in pH or temperature and results in the formation of Amoxicillin Penicilloic Acid (APA).[5][21] This step is the primary degradation pathway.[21]
-
Dimerization: The newly formed penicilloic acid molecule, containing a reactive amine and a carboxylic acid, can then react with another molecule of penicilloic acid or amoxicillin itself to form the dimer. This intermolecular reaction links two monomeric units.
The following diagram illustrates this critical transformation pathway.
Immunological Significance: The Hapten-Carrier Concept
Penicillins and their derivatives, including the amoxicillin dimer, are too small on their own to be recognized by the immune system. They function as haptens . An allergic reaction is triggered only when these haptens covalently bind to larger endogenous proteins (carriers), such as albumin, in the body.[13][14]
This hapten-protein conjugate is then recognized as a foreign antigen by the immune system, leading to the production of specific IgE antibodies in susceptible individuals. Upon subsequent exposure to the drug, these IgE antibodies, now bound to the surface of mast cells, are cross-linked by the hapten-carrier complex, triggering mast cell degranulation and the release of histamine and other inflammatory mediators. This cascade results in the clinical symptoms of an immediate hypersensitivity reaction.
The inclusion of amoxicillin-specific determinants, like the penicilloic acid forms, in penicillin skin testing (PST) panels has been shown to identify a small but significant group of allergic individuals who might otherwise test negative, highlighting the dimer's clinical relevance.[11][12]
Analytical Methodologies for Detection and Quantification
Ensuring that levels of the amoxicillin dimer remain below acceptable limits requires robust, validated analytical methods.[1] High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase (RP-HPLC) configuration, coupled with UV or Mass Spectrometry (MS) detection, is the gold standard for this analysis.[15][22][23]
5.1. Core Principles of Analytical Strategy
The primary challenge in analyzing amoxicillin and its degradation products is their high polarity, which can lead to poor retention on standard C18 columns.[24] Method development, therefore, focuses on:
-
Column Chemistry: Utilizing C8 or specialized polar-endcapped/embedded C18 columns to improve retention of polar analytes.[22][23][24]
-
Mobile Phase pH Control: Acidifying the mobile phase (e.g., with formic acid or a phosphate buffer) suppresses the ionization of the carboxylic acid groups on the analytes, increasing their hydrophobicity and retention.[24]
-
Gradient Elution: Employing a gradient of an organic modifier (like acetonitrile) allows for the effective separation of compounds with a wide range of polarities, from the highly polar penicilloic acid to the parent amoxicillin.[15]
-
Forced Degradation Studies: Intentionally subjecting the amoxicillin drug substance to stress conditions (acid, base, heat, oxidation) is crucial to demonstrate the specificity and stability-indicating nature of the analytical method, ensuring it can separate the dimer from all other potential degradation products.[15][22]
5.2. Protocol: RP-HPLC-UV Method for Amoxicillin and Related Substances
This protocol is a synthesized example based on common practices described in the literature for analyzing amoxicillin impurities.[15][22][23][25]
Objective: To separate and quantify Amoxicillin Dimer (Penicilloic Acid Form) from the active pharmaceutical ingredient (API) and other degradation products.
Instrumentation:
-
Agilent HPLC system (or equivalent) with a PDA/UV detector.[23]
-
C8 Column (e.g., Zorbax SB-C8, 150 mm × 4.6 mm, 5 µm).[23]
Reagents:
-
Potassium dihydrogen orthophosphate (for buffer preparation).
-
Acetonitrile (HPLC Grade).
-
Orthophosphoric acid (for pH adjustment).
-
Water (HPLC Grade).
-
Amoxicillin Reference Standard and Impurity K (Dimer) Standard.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.05 M potassium dihydrogen orthophosphate buffer. Adjust the pH to 5.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.[23]
-
Mobile Phase B: Acetonitrile.[23]
-
Scientist's Note: The pH of 5.0 is a critical parameter. It represents a compromise to ensure the primary amine is protonated and the carboxylic acids are sufficiently un-ionized for good retention and peak shape on a C8 column.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the Amoxicillin Dimer (Impurity K) reference standard in Mobile Phase A to create a stock solution of known concentration (e.g., 50 µg/mL).
-
Prepare working standards by diluting the stock solution as needed to construct a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the amoxicillin drug substance or product in Mobile Phase A to a final concentration of approximately 0.75 mg/mL.[15]
-
Sonicate briefly to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Zorbax SB-C8, 150 mm × 4.6 mm, 5 µm | C8 provides balanced retention for moderately polar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 230 nm | Good absorbance for the amoxicillin chromophore. |
| Injection Volume | 10 µL | Adjustable based on concentration and sensitivity. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Gradient Program | Time (min) | % Mobile Phase B (Acetonitrile) |
| 0 | 5 | |
| 20 | 25 | |
| 25 | 50 | |
| 26 | 5 | |
| 30 | 5 |
-
Data Analysis and System Suitability:
-
Identify the dimer peak by comparing its retention time to that of the reference standard.
-
Quantify the dimer using the calibration curve derived from the standards.
-
Perform system suitability tests: The USP plate count for the main amoxicillin peak should be greater than 3000, and the tailing factor should be less than 2.0 to ensure the system is performing adequately.[15][22]
-
5.3. Advanced Characterization: LC-MS/MS
For definitive identification and structural confirmation, especially for unknown impurities or during method development, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is indispensable.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used, as it efficiently generates the protonated molecular ion [M+H]+.[26][27] For the amoxicillin dimer, this would be observed at an m/z of 749.82.
-
Fragmentation Analysis: By selecting the precursor ion (m/z 749.82) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. Analyzing these fragmentation patterns allows for unambiguous structural elucidation and confirmation of the dimer's identity, distinguishing it from other isomers or impurities.[5][26] The protonated molecular ion for amoxicillin itself is found at m/z 366.4, while its primary metabolite, amoxicilloic acid, appears at m/z 384.4.[27][28]
Conclusion and Future Perspectives
The Amoxicillin Dimer (Penicilloic Acid Form) represents more than a simple degradation product; it is a critical molecule at the interface of pharmaceutical quality control and clinical immunology. Its reliable detection and quantification are paramount for producing safe and effective amoxicillin-based therapies. The analytical workflows detailed in this guide, centered around stability-indicating HPLC methods, provide the necessary framework for robust quality control.
Future research should continue to focus on developing even more sensitive and rapid analytical techniques (such as UPLC-MS/MS) to further characterize the impurity profiles of β-lactam antibiotics. Furthermore, a deeper understanding of the precise structural determinants that govern the immunogenicity of penicillin-derived haptens will be crucial for designing safer antibiotics and improving the diagnosis and management of drug allergies.
References
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Fong, G. W., Martin, D. T., Johnson, R. N., & Kho, B. T. (1984). Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography. Journal of Chromatography A, 298(3), 459-472. [Link]
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Jain, D., et al. (2009). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. Acta Chromatographica, 21(1), 57-70. [Link]
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Allmpus. amoxicillin dimer. [Link]
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Lin, E., Saxon, A., & Riedl, M. (2010). Penicillin Allergy: Value of Including Amoxicillin as a Determinant in Penicillin Skin Testing. International Archives of Allergy and Immunology, 152(4), 313-318. [Link]
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AKJournals. (2009). RP-HPLC method for analysis of related substances in amoxicillin drug substance. [Link]
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Connor, S. C., Everett, J. R., Jennings, K. R., Nicholson, J. K., & Woodnutt, G. (1994). High resolution 1H NMR spectroscopic studies of the metabolism and excretion of ampicillin in rats and amoxycillin in rats and man. Journal of Pharmacy and Pharmacology, 46(2), 128-134. [Link]
-
Klauson, D., et al. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment. ResearchGate. [Link]
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Lin, E., Saxon, A., & Riedl, M. (2010). Penicillin allergy: value of including amoxicillin as a determinant in penicillin skin testing. PubMed. [Link]
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Klauson, D., et al. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment. Tel Aviv University. [Link]
-
ResearchGate. (2020). Effective degradation of amoxicillin by multi-stage flow-through electrochemical system using porous electrodes. [Link]
-
Li, Y., et al. (2018). Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues. PMC. [Link]
-
Klauson, D., et al. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment. PubMed. [Link]
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Avisar, D., Lester, Y., & Mamane, H. (2009). Suggested degradation pathway of Amoxicillin in an aqueous medium. ResearchGate. [Link]
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ResearchGate. Possible pathways of amoxicillin degradation. [Link]
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Lang, D. M. (2019). The Basics of Penicillin Allergy: What A Clinician Should Know. MDPI. [Link]
-
Claremont Colleges. (2021). Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry. [Link]
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Klauson, D., et al. (2011). Investigation of an amoxicillin oxidative degradation product formed under controlled environmental conditions. ResearchGate. [Link]
-
Deimel, L. P., et al. (2023). Haptenic adducts of beta-lactam antibiotics elicit antibody responses with narrow clonality and specificity. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice. Frontiers in Immunology. [Link]
-
Mayo Clinic. (2022). Why should I be evaluated for a penicillin allergy?[Link]
-
European Journal of Chemistry. (2015). Synthesis, characterization and antimicrobial studies of imine derivatives of amoxicillin. [Link]
-
University of Alberta. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration. [Link]
-
Impactfactor. (2015). Synthesis and Characterization of Potential Impurity in Amoxicillin. [Link]
-
Shimadzu. Analysis of Amoxicillin using the LCMS-2010EV and the LCMS-IT-TOF. [Link]
-
de Weck, A. L., & Schneider, C. H. (1968). Studies on the mechanism of the formation of the penicillin antigen. I. Delayed allergic cross-reactions among penicillin G and its degradation products. PubMed. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Characterization of Potential Impurities in Amoxicillin. [Link]
-
PEXACY International Journal of Pharmaceutical Science. (2023). Amoxicillin: Mechanism of action, Pharmacokinetics, and Therapeutic Implications in Bacterial Infections. [Link]
-
MVS Pharma. (2024). Instructive Mechanism Of Action Of Amoxicillin Explained. [Link]
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Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Detection of Amoxicillin Dimers
Abstract
Amoxicillin, a widely prescribed β-lactam antibiotic, is susceptible to degradation, leading to the formation of various impurities that can impact its safety and efficacy. Among these, amoxicillin dimers are of significant concern. This application note presents a detailed, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the effective separation and detection of amoxicillin dimers from the parent drug and other related substances. The method utilizes a reversed-phase C18 column with a phosphate buffer and methanol gradient, ensuring robust and reproducible results. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of amoxicillin.
Introduction: The Critical Need for Dimer Detection
Amoxicillin is a semi-synthetic antibiotic used to treat a wide range of bacterial infections.[1] Its chemical structure, containing a β-lactam ring, is inherently unstable and prone to degradation under various conditions such as heat, humidity, and pH variations.[2][3][4][5] One of the primary degradation pathways involves the opening of the β-lactam ring, which can then react with another amoxicillin molecule to form dimers. These dimers and other degradation products are not only inactive but can also potentially lead to adverse effects.
Regulatory bodies, including the United States Pharmacopeia (USP), mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[6][7] Therefore, a reliable and sensitive analytical method to separate and quantify amoxicillin from its degradation products, particularly dimers, is crucial for ensuring the quality, safety, and stability of amoxicillin formulations. This application note provides a comprehensive guide to developing and implementing such a method.
The Chromatographic Challenge: Separating Structurally Similar Compounds
The primary challenge in this analysis lies in achieving adequate chromatographic resolution between amoxicillin and its dimers. Dimers are larger molecules formed from two amoxicillin units, but they often share similar polarities and UV chromophores, making their separation from the parent peak and other impurities complex.
This method development was guided by the principles of reverse-phase chromatography, where the separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. Key experimental choices were made to overcome the separation challenge:
-
Column Chemistry: A C18 stationary phase was selected for its proven efficacy in separating a wide range of pharmaceutical compounds. The alkyl chain length provides sufficient hydrophobicity to retain amoxicillin and its related substances.
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter for ionizable compounds like amoxicillin. A phosphate buffer at a pH of 5.0 is used to suppress the ionization of the carboxylic acid group and ensure consistent retention and peak shape.[8]
-
Organic Modifier: Methanol is chosen as the organic modifier. Its elution strength is suitable for this separation, and it is a more environmentally friendly and cost-effective option compared to acetonitrile.[9]
-
Gradient Elution: A gradient elution program is employed to provide the necessary resolving power to separate early-eluting polar impurities from the main amoxicillin peak and the later-eluting, more hydrophobic dimers.
Experimental Workflow and Rationale
The development of this HPLC method follows a logical progression from system selection to data analysis. The causality behind each step is crucial for achieving a robust and reliable analytical procedure.
Figure 1: A schematic overview of the HPLC method development workflow, from initial preparation to final data analysis.
Detailed Protocols
Reagents and Materials
-
Amoxicillin Trihydrate Reference Standard (USP or equivalent)
-
Amoxicilloic Acid Dimers Reference Standard (if available)[7]
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade
-
Orthophosphoric Acid (H₃PO₄), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 5.0 with H₃PO₄ |
| Mobile Phase B | Methanol |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Run Time | 35 minutes |
Preparation of Solutions
Mobile Phase A (0.05M Phosphate Buffer, pH 5.0):
-
Weigh 6.8 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 5.0 ± 0.05 with dilute orthophosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas before use.
Diluent: Prepare a mixture of Mobile Phase A and Methanol in a ratio of 95:5 (v/v).
Standard Stock Solution (1000 µg/mL of Amoxicillin):
-
Accurately weigh approximately 100 mg of Amoxicillin Trihydrate Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15-20 minutes to dissolve.[9][10]
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
Working Standard Solution (100 µg/mL):
-
Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent.
Sample Preparation (from Capsules):
-
Accurately weigh the contents of 20 amoxicillin capsules and calculate the average weight.
-
Weigh a quantity of the powdered capsule contents equivalent to 100 mg of amoxicillin into a 100 mL volumetric flask.[9]
-
Add approximately 70 mL of diluent and sonicate for 20 minutes to ensure complete extraction.
-
Allow the solution to cool and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability Test (SST)
Before sample analysis, the performance of the chromatographic system must be verified. Inject the Working Standard Solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | Not more than 2.0[11][12] |
| Theoretical Plates (N) | Not less than 3000[11][12] |
| % RSD for Peak Area | Not more than 2.0% |
| % RSD for Retention Time | Not more than 1.0% |
Generating and Identifying the Dimer Peak
To positively identify the dimer peak and demonstrate the stability-indicating nature of the method, a forced degradation study should be performed.
Protocol for Forced Degradation:
-
Prepare a solution of amoxicillin at a concentration of 1000 µg/mL in the diluent.
-
Subject aliquots of this solution to stress conditions. A common condition to promote dimer formation is elevated temperature. For example, heat the solution at 60-80°C for several hours.[2]
-
Analyze the stressed samples using the developed HPLC method. The chromatogram should show a decrease in the amoxicillin peak area and the appearance of new peaks, one or more of which will correspond to the amoxicillin dimers. These dimers are expected to elute after the main amoxicillin peak due to their larger size and potentially increased hydrophobicity.
Figure 2: Conceptual diagram illustrating the formation of an amoxicillin dimer from two parent molecules following degradation.
Results and Discussion
A typical chromatogram of a stressed amoxicillin sample will show the main amoxicillin peak well-resolved from earlier eluting impurities and the later-eluting dimer peaks. The retention time for amoxicillin under these conditions is typically around 10-12 minutes. The dimer peaks, being less polar, will have longer retention times, often in the range of 18-25 minutes.
The specificity of the method is demonstrated by the clear separation of the amoxicillin peak from all degradation products. The peak purity of amoxicillin can be confirmed using a Diode Array Detector (DAD) to show that the peak is spectrally homogeneous.
Conclusion
This application note details a robust and reliable stability-indicating RP-HPLC method for the detection and quantification of amoxicillin and its critical degradation products, including dimers. The method is specific, precise, and accurate, making it suitable for routine quality control analysis and stability studies in the pharmaceutical industry. By explaining the rationale behind the experimental choices and providing detailed protocols, this guide serves as a valuable resource for scientists working on the analysis of amoxicillin and related β-lactam antibiotics.
References
- Development and Validation of Amoxicillin by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms. World Journal of Pharmacy and Pharmaceutical Sciences.
- Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO.
- Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. R Discovery.
- Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Academia.edu.
- RP-HPLC method for analysis of related substances in amoxicillin drug substance. AKJournals.
- Development of a reversed-phase HPLC method for determination of amoxicillin in oral dosage forms. CyberLeninka.
- A Validated RP-HPLC Method Development for Amoxicillin in Pharmaceutical Dosage Forms. CORE.
- Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Scite.ai.
- Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment. PubMed.
- Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. ResearchGate.
- Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment. Tel Aviv University.
- LC-16-ADI-038 USP method transfer on UHPLC is no more challenge for the analysis of Amoxicillin Oral Suspension. Shimadzu.
- RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. ResearchGate.
- Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment | Request PDF. ResearchGate.
- Amoxicillin - Definition, Identification, Assay - USP 2025. Trungtamthuoc.com.
- Amoxicilloic Acid Dimers 1 And 2 Pharmaceutical Analytical Impurity (PAI). MilliporeSigma.
- (PDF) Investigation of an amoxicillin oxidative degradation product formed under controlled environmental conditions. ResearchGate.
- Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms. PMC.
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Preparation of Amoxicillin dimer stock solution for HPLC
Application Note & Protocol
Preparation of Amoxicillin Dimer (Amoxicillin Related Compound J) Stock Solution for High-Performance Liquid Chromatography (HPLC) Analysis
Introduction and Significance
Amoxicillin is a widely used β-lactam antibiotic. During its synthesis, storage, and even within pharmaceutical formulations, various related substances and degradation products can form. One of the most significant of these is the amoxicillin dimer, officially designated as Amoxicillin EP Impurity J. The presence and quantity of this dimer are critical quality attributes for amoxicillin drug substances and products, as impurities can impact both the efficacy and safety of the medication. Penicillin-type antibiotics can polymerize in aqueous solutions, and these polymers have been associated with eliciting allergic reactions[1].
Accurate quantification of the amoxicillin dimer by High-Performance Liquid Chromatography (HPLC) is therefore a mandatory step in quality control and stability studies. The foundation of any accurate quantification is the preparation of a precise and stable analytical standard stock solution. However, amoxicillin and its related compounds are notoriously unstable in solution, with their degradation being highly dependent on pH, temperature, and solvent composition[2][3].
This application note provides a detailed, field-proven protocol for the preparation of a reliable amoxicillin dimer stock solution. It explains the causality behind each step, ensuring that researchers, scientists, and drug development professionals can produce consistent and accurate results for HPLC analysis.
Core Principles and Method Rationale
The successful preparation of an amoxicillin dimer stock solution hinges on mitigating its inherent chemical instability. The β-lactam ring in the amoxicillin structure is highly strained and susceptible to nucleophilic attack, leading to degradation. The dimerization itself involves reactions between amoxicillin molecules, for instance, the amino group of one molecule attacking the β-lactam ring of another[1]. The stability of the prepared standard solution is therefore paramount.
2.1 Solvent Selection and pH Control: The Key to Stability
The choice of solvent (or diluent) is the most critical factor. While organic solvents like DMSO can dissolve amoxicillin, they are often unsuitable for RP-HPLC due to potential chromatographic interference[4]. The ideal diluent should be compatible with the aqueous mobile phases typically used for amoxicillin analysis.
-
Causality of pH: Amoxicillin's stability is profoundly pH-dependent. It degrades rapidly in alkaline conditions (pH > 8) and is also susceptible to acid-catalyzed hydrolysis[2][5]. The optimal pH for amoxicillin stability in aqueous solution is generally between 5.0 and 7.0. Therefore, a buffered solution is essential to maintain this pH range and prevent degradation of the dimer standard. A phosphate buffer is a common and effective choice for this purpose[6][7].
-
Rationale for Co-solvent: While a buffer is the primary component, a small percentage of an organic solvent like methanol or acetonitrile can aid in the initial wetting and dissolution of the dimer standard. These solvents are also common components of the HPLC mobile phase, ensuring compatibility[8]. This protocol utilizes a diluent composed of phosphate buffer and methanol, mirroring typical HPLC mobile phase compositions for amoxicillin analysis[7].
2.2 A Self-Validating Protocol
This protocol incorporates steps that ensure its trustworthiness and the integrity of the resulting solution. The use of Class A volumetric glassware ensures volumetric accuracy. Sonication is applied cautiously to aid dissolution without introducing heat, which accelerates degradation[2]. Finally, filtration through a 0.45 µm filter is a mandatory step to protect the HPLC column and system from particulates, ensuring the reliability of the chromatographic analysis[8][9].
Required Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Recommended Supplier |
| Amoxicillin Dimer Analytical Standard | USP or EP Reference Standard (e.g., Impurity J)[10][11] | USP, LGC Standards, etc. |
| Potassium Dihydrogen Orthophosphate (KH₂PO₄) | AR Grade / HPLC Grade | Merck, Rankem, etc.[6] |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | AR Grade | Standard lab suppliers |
| Methanol | HPLC Grade | Merck, Fisher, etc.[7] |
| Water | High-Purity / HPLC Grade (Milli-Q® or equivalent) | In-house system[6] |
Equipment
| Equipment | Specification |
| Analytical Balance | 4 or 5-decimal place readability (e.g., ±0.01 mg) |
| Volumetric Flasks | Class A (10 mL, 50 mL, 100 mL as needed) |
| Pipettes | Calibrated micropipettes and/or Class A glass pipettes |
| pH Meter | Calibrated, with at least 2-point calibration |
| Ultrasonic Bath (Sonicator) | For aiding dissolution |
| Syringes | Luer-lock, appropriate volume |
| Syringe Filters | 0.45 µm or 0.22 µm, PVDF or other compatible membrane |
| HPLC Vials | Amber glass, with caps and septa |
Experimental Protocol: Step-by-Step Methodology
This protocol details the preparation of a 100 µg/mL (0.1 mg/mL) stock solution. Concentrations can be adjusted as needed, but this serves as a common starting point for creating further dilutions for a calibration curve.
Preparation of the Diluent (0.05 M Phosphate Buffer, pH 5.0)
-
Scientific Rationale: As established, a pH of 5.0 provides a stable environment for amoxicillin-related compounds[6][7]. This buffer will serve as the primary solvent for the dimer standard.
-
Weighing: Accurately weigh approximately 6.8 g of Potassium Dihydrogen Orthophosphate (KH₂PO₄).
-
Dissolving: Transfer the KH₂PO₄ into a 1000 mL beaker or flask and add ~950 mL of high-purity water. Stir until fully dissolved.
-
pH Adjustment: Place the solution on a magnetic stirrer and immerse a calibrated pH electrode. Adjust the pH to 5.0 ± 0.05 by dropwise addition of a NaOH or KOH solution (e.g., 1 M).
-
Final Volume: Transfer the pH-adjusted buffer to a 1000 mL volumetric flask and make up to the mark with high-purity water. Mix thoroughly.
-
Filtration: Filter the buffer through a 0.45 µm membrane filter to remove particulates and degas the solution.
Preparation of the Amoxicillin Dimer Stock Solution (100 µg/mL)
The following workflow diagram illustrates the key steps in the preparation process.
Caption: Workflow for preparing the Amoxicillin Dimer stock solution.
-
Weighing the Standard: Accurately weigh approximately 10.0 mg of the Amoxicillin Dimer reference standard using an analytical balance. Transfer the powder quantitatively into a 100 mL Class A volumetric flask .
-
Expert Insight: Reference standards are often hygroscopic. Perform weighing promptly in a controlled environment to ensure accuracy.
-
-
Initial Wetting: Add a small volume (e.g., 2-5 mL) of HPLC-grade methanol directly to the flask. Gently swirl the flask to wet the powder.
-
Causality: This step prevents the powder from clumping when the aqueous buffer is added, significantly aiding the dissolution process.
-
-
Dissolution: Add approximately 70 mL of the prepared pH 5.0 Phosphate Buffer diluent to the flask.
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 5-10 minutes.
-
Equilibration and Final Volume: Remove the flask from the sonicator and allow it to equilibrate to room temperature. Once at room temperature, carefully add the pH 5.0 Phosphate Buffer diluent to the 100 mL graduation mark. Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Filtration: Withdraw an aliquot of the solution using a syringe. Attach a 0.45 µm syringe filter and discard the first 1-2 mL of filtrate. Filter the remaining solution directly into a clean, amber HPLC vial for analysis or storage.
-
Expert Insight: Discarding the initial volume of filtrate is crucial to saturate any active binding sites on the filter membrane, ensuring the concentration of the collected filtrate is accurate.
-
Solution Stability and Storage Recommendations
The stability of the prepared stock solution is not indefinite and is a critical parameter for ensuring the accuracy of analytical results.
| Parameter | Condition | Justification & References |
| Working Bench Stability | 2-4 hours at Room Temperature (20-25°C) | Amoxicillin solutions show notable degradation after just a few hours at room temperature. The dimer should be treated with the same caution.[3][13] |
| Short-Term Storage | Up to 24 hours at 2-8°C (Refrigerated) | Refrigeration significantly slows the rate of hydrolytic degradation. Solutions should be protected from light by using amber vials.[13] |
| Long-Term Storage | Not Recommended; Prepare Fresh Daily | Due to the inherent instability, it is best practice in regulated environments to prepare fresh stock and working standard solutions for each analytical run. |
-
Self-Validation Check: Before use, always visually inspect the solution. Any cloudiness, precipitation, or discoloration (e.g., yellowing) indicates degradation, and the solution must be discarded[5].
Summary and Best Practices
The accurate quantification of amoxicillin dimer is essential for the quality control of amoxicillin. The protocol outlined provides a robust method for preparing a 100 µg/mL stock solution. The keys to success are the meticulous control of pH using a phosphate buffer (pH 5.0), the use of high-purity reagents, and an understanding of the compound's inherent instability, which necessitates preparing solutions fresh for daily use. Adherence to this protocol will ensure the generation of reliable and reproducible data in the chromatographic analysis of amoxicillin and its related substances.
References
- AKJournals. (n.d.). RP-HPLC method for analysis of related substances in amoxicillin drug substance.
- Suresh Babu, G. et al. (2011). Development and Validation of Amoxicillin by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms. International Journal of ChemTech Research, 3(3), 1037-1042.
- Sivagami, B. et al. (2018). A Validated RP-HPLC Method Development for Amoxicillin in Pharmaceutical Dosage Forms. International Journal of Applied Pharmaceutical Sciences and Research, 8(1), 9-15.
- ResearchGate. (2014). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance.
- SciELO. (n.d.). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines.
- Axios Research. (n.d.). Amoxicillin Related Compound J (Amoxicillin Dimer Impurity).
- Molecules. (2014). HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization.
- R Discovery. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines.
- BOC Sciences. (n.d.). CAS 210289-72-8 Amoxicillin Dimer Impurity.
- LGC Standards. (n.d.). Amoxicillin Dimer Sodium (>90%) (Mixture of Diastereomers).
- Academia.edu. (n.d.). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines.
- ResearchGate. (n.d.). (a) Forced degradation for Amoxicillin.
- Ntakiyiruta, P. et al. (2020). Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms. PMC.
- MilliporeSigma. (n.d.). Amoxicilloic Acid Dimers 1 And 2 Pharmaceutical Analytical Impurity (PAI).
- LGC Standards. (n.d.). Amoxicillin Closed-loop Dimer.
- Era. (n.d.). HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration. University of Alberta.
- Wang, F. et al. (2021). Discussion on the dimerization reaction of penicillin antibiotics. PMC.
- Dechra. (n.d.). Solubility and stability.
- Griko, Y. et al. (2016). Calorimetric Evaluation of Amoxicillin Stability in Aqueous Solutions. Mathews Open Access Journals.
- ResearchGate. (2023). Chemical stability of amoxicillin prepared at different concentrations....
- ResearchGate. (2025). (PDF) Stability Assessment of Extemporaneous Formulation of Amoxicillin for Parenteral Antimicrobial Therapy.
- Choundikar, M. Y. et al. (2015). Calibration Curve of Amoxicillin Trihydrate in Different Solvents. International Journal of MediPharm Research, 1(1), 37-42.
- CONICET. (2021). A new reliable and rapid HPLC method for the simultaneous determination of amoxicillin and sulbactam pivoxil in pharmaceuticals.
- Cayman Chemical. (2022). Amoxicillin (hydrate) - PRODUCT INFORMATION.
Sources
- 1. Discussion on the dimerization reaction of penicillin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dechra.dk [dechra.dk]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mathewsopenaccess.com [mathewsopenaccess.com]
- 6. akjournals.com [akjournals.com]
- 7. Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. Amoxicillin Related Compound J (Amoxicillin Dimer Impurity) - CAS - 2088960-43-2 | Axios Research [axios-research.com]
- 11. Amoxicillin Dimer Sodium (>90%) (Mixture of Diastereomers) [lgcstandards.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Application Note: Strategic Column Selection for the Chromatographic Analysis of Amoxicillin Penicilloic Acid Dimers
Abstract
The formation of polymeric impurities, particularly dimers, during the manufacturing and storage of amoxicillin represents a critical quality attribute that can impact both the efficacy and safety of the final drug product. The amoxicillin dimer, specifically in its penicilloic acid form, is a key degradation product that requires robust analytical monitoring. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) columns for the successful separation and quantification of the amoxicillin penicilloic acid dimer from the parent drug and other related substances. We will delve into the underlying chromatographic principles, offer detailed experimental protocols, and provide troubleshooting guidance to ensure method robustness and reliability.
Introduction: The Challenge of Amoxicillin Dimer Analysis
Amoxicillin, a widely used β-lactam antibiotic, is susceptible to degradation through various pathways, including hydrolysis of the β-lactam ring to form amoxicilloic acid.[1] This initial degradation product can then react with another amoxicillin molecule to form dimers. The formation of these dimers and other polymers is a significant concern as they can be inactive and potentially immunogenic. Therefore, sensitive and specific analytical methods are required to monitor these impurities effectively.
The primary challenge in the chromatographic analysis of the amoxicillin penicilloic acid dimer lies in its structural similarity to amoxicillin and other degradation products. These compounds are polar and share common structural motifs, making their separation complex. The choice of the analytical column is paramount in achieving the necessary resolution to accurately quantify these species.
The Rationale Behind Column Selection
The successful separation of amoxicillin and its penicilloic acid dimer is governed by the interactions between the analytes, the stationary phase of the column, and the mobile phase. Understanding these interactions is key to selecting the optimal column.
Analyte Properties
Amoxicillin and its penicilloic acid dimer are polar, amphoteric molecules containing both acidic (carboxylic acid) and basic (amine) functional groups. This dual nature means their ionization state, and therefore their retention on a reversed-phase column, is highly dependent on the pH of the mobile phase.[2]
Stationary Phase Chemistry
For the analysis of polar compounds like amoxicillin and its degradation products, reversed-phase chromatography is the most common approach. The choice of stationary phase is critical for achieving adequate retention and selectivity.
-
C18 (Octadecylsilane): C18 columns are the workhorses of reversed-phase chromatography, offering high hydrophobicity. However, for highly polar analytes like amoxicillin, traditional C18 columns may provide insufficient retention, leading to elution near the solvent front. Modern C18 columns with high surface area and dense bonding can offer improved performance. Some UPLC methods have successfully utilized C18 columns for the separation of amoxicillin and its related compounds.[3][4][5]
-
C8 (Octylsilane): C8 columns are less hydrophobic than their C18 counterparts. This reduced hydrophobicity can be advantageous for separating polar compounds that are too strongly retained on a C18 column, or conversely, for providing alternative selectivity. Several studies have demonstrated the successful use of C8 columns for the analysis of amoxicillin and its related substances, achieving good separation of various impurities.[6][7][8][9][10]
-
Polar-Embedded and Polar-Endcapped C18 Columns: To enhance the retention of polar analytes, specialized C18 columns have been developed. These columns incorporate polar functional groups (e.g., amide, carbamate) within the alkyl chain or at the end (endcapping). These polar groups help to shield the analytes from residual silanols on the silica surface, reducing peak tailing and providing a different selectivity mechanism based on hydrogen bonding. For polar compounds like amoxicillin and its penicilloic acid dimer, these columns are often an excellent choice, offering improved peak shape and retention.[2][11] A Luna® Omega Polar C18 column was found to be suitable for amoxicillin analysis, providing symmetric peaks.[11]
-
Phenyl-Hexyl Columns: These columns offer a unique selectivity due to the presence of the phenyl group, which can engage in π-π interactions with aromatic rings in the analytes. This can be beneficial for separating compounds with subtle structural differences.
Figure 1: Conceptual diagram illustrating the interaction between amoxicillin, its dimer, and different stationary phases.
Recommended Columns and Operating Parameters
Based on a review of established methods and the underlying chromatographic principles, the following columns are recommended for the analysis of the amoxicillin penicilloic acid dimer.
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Recommended Use Case |
| C8 | 5 | 150 x 4.6 | Robust, general-purpose method for separating a wide range of related substances.[7] |
| Polar-Embedded C18 | 1.6 - 3.5 | 100 x 2.1 | High-efficiency separation with improved peak shape for polar analytes.[11] |
| High-Strength Silica (HSS) T3 C18 | 1.8 | 100 x 2.1 | UPLC applications requiring retention of polar compounds in 100% aqueous mobile phases.[12][13] |
| BEH C18 | 1.7 | 50 x 2.1 | UPLC-MS/MS applications for high-throughput analysis.[3][4] |
Detailed Application Protocol: HPLC-UV Method
This protocol provides a starting point for the development of a stability-indicating method for the analysis of amoxicillin and its penicilloic acid dimer.
Materials and Reagents
-
Amoxicillin Reference Standard
-
Amoxicillin Dimer (Penicilloic Acid Form) Reference Standard (if available)
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade
-
Orthophosphoric Acid, HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade or Milli-Q
Chromatographic System
-
HPLC or UPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV or Photodiode Array (PDA) detector
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Agilent Zorbax SB-C8, 150 mm x 4.6 mm, 5 µm | A C8 column provides good selectivity for amoxicillin and its degradation products.[7] |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 5.0 with phosphoric acid | The buffer controls the pH to ensure consistent ionization of the analytes. A pH of 5.0 is a good starting point for balancing the ionization of the acidic and basic groups.[10] |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient Program | See Table 2 | A gradient is necessary to elute both the polar parent drug and the more retained dimer with good peak shape and in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[7] |
| Detection Wavelength | 230 nm | A common wavelength for the detection of penicillins, offering good sensitivity for amoxicillin and its related substances.[7][10] |
| Injection Volume | 10 µL | A typical injection volume; may need to be adjusted based on sample concentration and detector response. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 70 | 30 |
| 25 | 70 | 30 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the amoxicillin reference standard in Mobile Phase A to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample containing amoxicillin and potential dimers by dissolving it in Mobile Phase A to a similar concentration.
-
Forced Degradation Sample: To generate the dimer and other degradation products for method development and validation, subject an amoxicillin solution (e.g., 1 mg/mL in water) to stress conditions such as heat (e.g., 80°C for 2 hours) or alkaline hydrolysis (e.g., 0.015 M NaOH).[14][15][16] Neutralize the solution before injection.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Figure 2: A simplified workflow for sample preparation and HPLC analysis.
Method Validation and Troubleshooting
A robust analytical method requires thorough validation according to ICH guidelines. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be confirmed by analyzing forced degradation samples and ensuring that the peak for the amoxicillin dimer is well-resolved from amoxicillin and other degradation products. Peak purity analysis using a PDA detector is also recommended.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silanol groups; inappropriate mobile phase pH. | Use a well-endcapped column or a polar-embedded column. Adjust the mobile phase pH; adding a small amount of an acidic modifier like formic acid can often improve peak shape.[2] |
| Poor Retention | The analyte is too polar for the stationary phase; mobile phase is too strong. | Use a more polar column (e.g., polar-embedded C18) or a column with lower hydrophobicity (e.g., C8). Decrease the percentage of the organic modifier in the initial mobile phase. |
| Co-elution of Peaks | Insufficient selectivity of the stationary phase or mobile phase. | Screen different column chemistries (e.g., C8 vs. polar-embedded C18). Modify the mobile phase composition (e.g., change the organic modifier from acetonitrile to methanol, adjust the pH). |
| Low Sensitivity | Low concentration of the dimer; non-optimal detection wavelength. | Increase the injection volume or sample concentration. Verify the UV spectrum of the dimer and select the wavelength of maximum absorbance. |
Conclusion
The selection of an appropriate analytical column is a critical first step in the development of a robust and reliable method for the analysis of the amoxicillin penicilloic acid dimer. While C8 and C18 columns can be effective, modern polar-embedded and polar-endcapped C18 columns often provide superior performance for these challenging polar analytes by offering enhanced retention and improved peak shape. The detailed protocol and troubleshooting guide provided in this application note serve as a solid foundation for developing and validating a method that can ensure the quality and safety of amoxicillin-containing drug products.
References
-
Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO. [Link]
-
Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. R Discovery. [Link]
-
Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Academia.edu. [Link]
-
Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Scite.ai. [Link]
-
RP-HPLC method for analysis of related substances in amoxicillin drug substance. AKJournals. [Link]
-
Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography. PubMed. [Link]
-
RP-HPLC method for analysis of related substances in amoxicillin drug substance. AKJournals. [Link]
-
Chromatogram obtained from amoxicillin drug substance spiked with its... ResearchGate. [Link]
-
Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry for the. Scholarship @ Claremont. [Link]
-
RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. ResearchGate. [Link]
-
Analysis of Amoxicillin and Clavulanic Acid by UPLC-MS/MS in Human Plasma for Pharmacokinetic Application. ResearchGate. [Link]
-
Rapid and Simultaneous Quantitation of Amoxicillin and Clavulanic Acid in Human Plasma and Urine by Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study. PubMed. [Link]
-
Analysis of Amoxicillin and Clavulanic Acid by UPLC-MS/MS in Human Plasma for Pharmacokinetic Application. Zenodo. [Link]
-
Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. MDPI. [Link]
-
Synthesis and Characterization of Potential Impurities in Amoxicillin. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MS n and accurate mass determination by ESI TOF. ACS Publications. [Link]
-
[LC-MS analysis of related substances in ampicillin and amoxicillin]. PubMed. [Link]
-
Development and Validation of Amoxicillin by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms. [Link]
-
Discussion on the dimerization reaction of penicillin antibiotics. PMC. [Link]
-
A Validated RP-HPLC Method Development for Amoxicillin in Pharmaceutical Dosage Forms. CORE. [Link]
-
Sensitive and Rapid Method for the Quantitation of Amoxicillin in Minipig Plasma and Milk by LC-MS/MS. Lirias. [Link]
Sources
- 1. Discussion on the dimerization reaction of penicillin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. mdpi.com [mdpi.com]
- 6. akjournals.com [akjournals.com]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. scholarship.claremont.edu [scholarship.claremont.edu]
- 13. Rapid and Simultaneous Quantitation of Amoxicillin and Clavulanic Acid in Human Plasma and Urine by Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. (PDF) Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines [academia.edu]
Protocol for synthesizing Amoxicillin dimer reference material
Application Note: High-Purity Synthesis and Characterization of Amoxicillin Dimer (Impurity J) Reference Material
Executive Summary
This application note details a robust, self-validating protocol for the synthesis, isolation, and characterization of Amoxicillin Impurity J (Amoxicillin Linear Dimer), a Critical Quality Attribute (CQA) in beta-lactam antibiotic manufacturing.[1] Unlike the cyclic diketopiperazine (Impurity C), Impurity J retains one intact beta-lactam ring, making its synthesis kinetically sensitive.[1] This guide provides a controlled nucleophilic polymerization strategy followed by Preparative HPLC purification to achieve >95% purity suitable for use as a secondary analytical reference standard.
Theoretical Background & Mechanism
Amoxicillin dimerization is a self-catalyzed nucleophilic attack.[1] The free primary amine of the C-6 side chain of one amoxicillin molecule (Nucleophile) attacks the carbonyl carbon of the strained beta-lactam ring of a second molecule (Electrophile).[1]
-
Kinetic Product (Impurity J): Linear dimer formed at neutral-to-mildly alkaline pH (7.5–9.[1]0) and moderate temperatures.[1][2] Contains one intact beta-lactam ring and one penicilloic acid moiety.[1]
-
Thermodynamic Product (Impurity C): Cyclic diketopiperazine formed under higher heat or prolonged stress, often via internal cyclization.[1]
Reaction Mechanism Diagram:
Caption: Kinetic pathway favoring Linear Dimer (Impurity J) formation over Cyclic Dimer (Impurity C).
Experimental Protocol
Reagents & Equipment
-
Precursor: Amoxicillin Trihydrate (API Grade, >99%).[1]
-
Solvents: HPLC Grade Water, Acetonitrile (ACN), Methanol.[1]
-
Reagents: Sodium Hydroxide (1M), Hydrochloric Acid (1M), Ammonium Acetate or Potassium Dihydrogen Phosphate.[1]
-
Equipment: Preparative HPLC (C18 column), Lyophilizer, pH Meter, Magnetic Stirrer.
Synthesis Workflow (Kinetic Control Strategy)
The goal is to maximize the linear dimer while minimizing hydrolysis to penicilloic acid (Impurity I) or cyclization to diketopiperazine (Impurity C).[1]
Step 1: High-Concentration Solubilization
-
Suspend 10.0 g of Amoxicillin Trihydrate in 100 mL of HPLC-grade water (Concentration: ~100 mg/mL).
-
Note: The drug will not fully dissolve initially.
Step 2: pH-Triggered Dimerization
-
While stirring vigorously at Room Temperature (20–25°C), dropwise add 1M NaOH to adjust pH to 8.5 ± 0.2 .
-
Critical Checkpoint: The solution should become clear as the zwitterion converts to the anionic form, increasing solubility and nucleophilicity of the amine.
-
Incubate the solution at 25°C for 4–6 hours .
-
Why? Higher temperatures (>40°C) favor the cyclic Impurity C. Lower pH (<7) slows the reaction; higher pH (>10) destroys the remaining beta-lactam ring.[1]
-
Step 3: Quenching & Crude Isolation
-
Monitor the reaction by HPLC (see Section 4) every hour. Stop when the Dimer J peak area reaches ~15–20%.
-
Slowly add 1M HCl to lower the pH to 3.5 .
-
A white precipitate (mixture of unreacted monomer and dimer) will form.[1]
-
Cool to 4°C for 2 hours to maximize precipitation.
-
Filter the solid and wash with cold water (2 x 20 mL).
Purification (Preparative HPLC)
Direct crystallization is often insufficient due to the structural similarity of oligomers.[1]
-
Column: C18 Prep Column (e.g., Zorbax SB-C18, 21.2 x 250 mm, 7 µm).[1]
-
Mobile Phase A: 0.05M Ammonium Acetate, pH 5.0.
-
Flow Rate: 15–20 mL/min (system dependent).
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 25 25 90 | 30 | 5 |[1]
-
Collection Strategy: Collect the fraction eluting after the main Amoxicillin peak (typically RRT ~1.5 to 2.0 depending on method).
-
Post-Processing: Concentrate fractions via rotary evaporation (<30°C) to remove ACN, then lyophilize to obtain a white amorphous powder.[1]
Analytical Validation (Self-Validating System)
HPLC Purity Check
Verify the isolated material against the crude reaction mixture.
-
Column: C18 Analytical (4.6 x 150 mm, 5 µm).[1]
-
Wavelength: 230 nm (Amide absorption).[1]
-
Acceptance Criteria: Purity > 95% (Area %).
Structural Characterization
To confirm identity as Impurity J (Linear) and not Impurity C (Cyclic):
| Technique | Expected Result for Impurity J | Causality/Reasoning |
| Mass Spectrometry (ESI+) | m/z ~731 (as free acid) or 749 (hydrolyzed/hydrated) | Dimer (2x Amoxicillin) minus NH3? No, it's condensation. MW = 365 + 365 = 730. |
| 1H NMR (DMSO-d6) | Two distinct pairs of doublets for aromatic protons. | Indicates two non-equivalent phenylglycine side chains. |
| 1H NMR (Beta-lactam) | Signals for one intact beta-lactam ring (C5/C6 protons).[1] | Confirms it is the linear dimer (one ring open, one closed). Impurity C has no beta-lactam signals.[1] |
Workflow Diagram:
Caption: Step-by-step isolation workflow ensuring separation from monomer and cyclic impurities.
Storage and Stability
-
Hygroscopicity: The lyophilized dimer is highly hygroscopic.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Reconstitution: Use immediately upon dissolving; the dimer is unstable in solution and will degrade to trimmers or diketopiperazine over time.
References
-
European Pharmacopoeia (Ph.[1][6] Eur.) . "Amoxicillin Trihydrate Monograph - Impurity J." European Directorate for the Quality of Medicines. Link
-
United States Pharmacopeia (USP) . "Amoxicillin - Related Compounds." USP-NF.[1] Link[1]
-
Gozlan, I. et al. (2013).[1] "Amoxicillin-degradation products formed under controlled environmental conditions."[1] Chemosphere. Link
-
Nagy, M. et al. (2014).[1] "Isolation and structure elucidation of amoxicillin impurities." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Panghal, S. et al. (2014).[1][4] "Synthesis and Characterization of Potential Impurities in Amoxicillin." Int. J. Pharm.[4] Sci. Rev. Res.Link[1]
Sources
Troubleshooting & Optimization
Troubleshooting Amoxicillin Dimer Peak Tailing in HPLC
The following technical guide is designed for analytical scientists and researchers facing peak tailing issues with Amoxicillin dimers in High-Performance Liquid Chromatography (HPLC). It synthesizes chemical theory with practical, field-proven troubleshooting protocols.
Technical Support Center | Application Note #AMX-D-2026
Executive Summary: The Chemistry of the Problem
Amoxicillin is a zwitterionic
Why the Dimer Tails: Peak tailing in this context is rarely a random event. It is a symptom of Secondary Silanol Interactions .
-
The Mechanism: At the standard USP method pH (typically pH 5.0), the amine groups on the dimer are protonated (
). -
The Interaction: These positively charged moieties interact electrostatically with residual, ionized silanol groups (
) on the silica backbone of the stationary phase. -
The Result: This secondary retention mechanism (cation exchange) is slower than the primary hydrophobic partition, causing the "tail" on the chromatogram.[1]
Diagnostic Workflow
Before modifying your method, use this decision tree to isolate the root cause. This prevents "shotgun" troubleshooting that wastes reagents and time.
Figure 1: Diagnostic logic flow for isolating peak asymmetry sources.
Technical Support: Frequently Asked Questions (FAQs)
Issue 1: Stationary Phase & Column Chemistry
Q: I am using a standard C18 column (USP L1). Why is the dimer still tailing? A: Not all L1 columns are created equal. The "standard" C18 designation covers a wide range of silica technologies.
-
The Cause: Older "Type A" silica columns have high metal content and acidic silanols (pKa ~ 3.5-4.0). At pH 5.0, these silanols are deprotonated (
) and act as cation exchangers for the protonated amine of the Amoxicillin dimer. -
The Fix: Switch to a "Type B" (High Purity) silica column. These are:
-
Base-deactivated (low metal content).
-
Fully end-capped (trimethylsilyl groups block residual silanols).
-
Recommendation: Look for columns explicitly labeled "Base Deactivated" or "High Density Bonding" [1, 2].
-
Issue 2: Mobile Phase pH & Buffering
Q: My pH is 5.0, but the peak shape varies between batches. Why?
A: Amoxicillin is extremely sensitive to pH because it has multiple pKa values (
-
The Science: Near pH 5.0, the molecule is transitioning between ionic states. A slight drift to pH 5.2 or 4.8 can significantly alter the ratio of charged species, affecting interaction with the stationary phase.
-
The Protocol:
-
Always calibrate the pH meter daily.
-
Measure pH after mixing the aqueous buffer but before adding organic modifiers (unless the method specifies "apparent pH").
-
Ensure the buffer concentration is sufficient (typically 25-50 mM phosphate) to mask minor silanol activity [3].
-
Issue 3: Sample Preparation
Q: Can the sample diluent cause tailing even if the column is new? A: Yes. This is known as the "Solvent Strength Mismatch."
-
The Scenario: If you dissolve the Amoxicillin dimer in 100% Methanol or Acetonitrile to ensure solubility, but your mobile phase is 95% buffer.
-
The Mechanism: The strong solvent plug travels down the column faster than the analyte can equilibrate, causing the band to smear (tail) or even split before it interacts with the stationary phase.
-
The Fix: Dissolve the sample in the mobile phase itself, or a solvent mixture very close to the initial gradient conditions (e.g., 90% Buffer / 10% ACN) [4].
Optimized Experimental Protocol
If your current method is unstable, validate this robust set of parameters derived from modern column technologies and USP modernization efforts.
Table 1: Recommended Chromatographic Conditions
| Parameter | Specification | Technical Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Must be End-capped & Base-deactivated (USP L1). |
| Mobile Phase A | 0.05 M Potassium Phosphate (pH 5.0) | High ionic strength suppresses ion-exchange interactions. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier. |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | UV @ 230 nm (or 254 nm) | 230 nm provides higher sensitivity for impurities. |
| Injection Vol | 10 - 20 µL | Keep low to prevent column overload. |
| Tailing Factor Limit | NMT 2.0 (USP) | Ideally < 1.5 for quantitative accuracy. |
Step-by-Step Preparation of Mobile Phase A:
-
Dissolve 6.8g of Monobasic Potassium Phosphate (
) in 900 mL of HPLC-grade water. -
Adjust pH to 5.0 ± 0.05 using dilute KOH (45% w/v) or Phosphoric Acid. Crucial: Do not over-shoot and back-titrate, as this alters ionic strength.
-
Dilute to volume (1000 mL).
-
Filter through a 0.45 µm Nylon membrane.
Advanced Troubleshooting: The "Silanol Test"
If you suspect your column is the culprit but aren't sure, perform this quick diagnostic:
-
Add Triethylamine (TEA): Add 5 mM TEA to your mobile phase buffer.
-
Run the Standard: TEA is a strong base that competes for silanol sites.
-
Result Analysis:
-
If tailing disappears: Your column has active silanols (Type A silica). Replace the column.
-
If tailing persists: The issue is likely physical (void in column head) or chemical (sample degradation/diluent mismatch).
-
References
-
Waters Corporation . USP Method Transfer of Amoxicillin Oral Suspension from HPLC to UPLC. Application Note. Available at: [Link]
-
Phenomenex . How to Reduce Peak Tailing in HPLC. Technical Guide. Available at: [Link]
-
LCGC International . LC Troubleshooting Essentials: Peak Tailing. Available at: [Link]
Sources
Preventing in-situ formation of Amoxicillin dimer during analysis
Technical Support Center: Amoxicillin Analysis Topic: Preventing In-Situ Formation of Amoxicillin Dimer (Impurity J)
Introduction: The "Phantom" Impurity
User Query: "I am detecting high levels of Amoxicillin Dimer (Impurity J) in my standard injections, but the peak area increases over time in the autosampler. Is my column failing, or is the standard degrading?"
Scientist Response:
This is a classic case of in-situ dimerization , an analytical artifact where the degradation occurs during the analysis workflow rather than being present in the original sample. Amoxicillin (AMX) contains both a nucleophilic amino group and an electrophilic
This guide provides the mechanistic understanding and validated protocols to eliminate this artifact and ensure your data reflects the true quality of your drug substance.
Module 1: The Mechanism of Failure
To prevent the dimer, you must understand the kinetics driving its formation. Dimerization follows second-order kinetics , meaning the rate of reaction is exponentially proportional to the concentration of Amoxicillin.
Key Reaction: Nucleophilic attack of the free amino group (C-side chain) of one molecule onto the carbonyl carbon of the
Figure 1: Mechanistic pathway of in-situ dimerization.[1] Note that alkaline pH and heat significantly lower the activation energy for the nucleophilic attack.
Module 2: Diagnostic Workflow
Before altering your method, confirm if the dimer is an artifact or a process impurity.
Figure 2: Decision tree for distinguishing between real impurities and analytical artifacts.
Module 3: Validated Prevention Protocols
The following parameters are non-negotiable for high-integrity Amoxicillin analysis.
The "Gold Standard" Diluent
Water alone is insufficient because it lacks buffering capacity. As Amoxicillin dissolves, it can locally alter pH, accelerating degradation.
-
Recommendation: Use Phosphate Buffer (pH 5.0) : Acetonitrile (95:5) .[1]
-
Why? pH 5.0 is near the isoelectric point where the zwitterionic form dominates. This form is the least reactive regarding intermolecular nucleophilic attack.
Temperature Control (Thermodynamic Inhibition)
Dimerization is highly temperature-dependent.[1]
-
Requirement: Autosampler must be set to 4°C ± 2°C .
-
Impact: Reducing temperature from 25°C to 4°C slows the reaction rate (
) by approximately 4-5 fold (Arrhenius equation).[1]
Concentration Management (Kinetic Inhibition)
Since the reaction is second-order (
-
Protocol: Do not prepare standards >1.0 mg/mL unless absolutely necessary for trace impurity detection. If high concentrations are required, inject immediately upon preparation.
Summary of Critical Parameters
| Parameter | Common Mistake (Promotes Dimer) | Optimized Condition (Prevents Dimer) | Technical Rationale |
| Diluent pH | Unbuffered Water or pH > 6.0 | pH 4.5 - 5.0 (Phosphate Buffer) | Stabilizes zwitterion; prevents amine deprotonation.[1] |
| Temperature | Ambient (20-25°C) | 4°C (Refrigerated Autosampler) | Reduces kinetic energy available for ring opening.[1] |
| Dwell Time | > 4 hours in vial | Inject immediately (< 1 hour) | Minimizes time for molecule collisions.[1] |
| Concentration | > 2.0 mg/mL | 0.5 - 1.0 mg/mL | Reduces collision frequency (2nd order kinetics).[1] |
Module 4: Frequently Asked Questions (FAQ)
Q1: The European Pharmacopoeia (EP) method uses pH 5.0, but I still see dimers. Why? A: Check your dwell time . Even at pH 5.0, Amoxicillin is not infinitely stable. If your sequence runs for 24 hours, the samples at the end will show dimerization.
-
Fix: Split long sequences into smaller blocks. Prepare fresh standards every 6-8 hours.
Q2: Can I use Methanol instead of Acetonitrile in the diluent? A: It is not recommended for the diluent, though it is fine for the mobile phase. Methanol is a protic solvent and can participate in alcoholysis (opening the beta-lactam ring to form penicilloic acid esters), creating a different artifact profile.[1] Acetonitrile is aprotic and inert.
Q3: How do I calculate the "True" impurity level if some dimerization happened in the vial? A: You cannot mathematically subtract it reliably because the rate varies. You must prevent it. However, you can perform a linearity of injection delay study:
-
Inject the same vial at 0, 1, 2, 4, 8 hours.
-
Plot Dimer Area vs. Time.
-
Extrapolate the y-intercept (Time = 0).[1] This represents the true impurity level present at the moment of dissolution.
References
-
Council of Europe. (2017).[1] Amoxicillin Trihydrate Monograph 0260. European Pharmacopoeia 9.0.
-
Source:[1]
-
-
Pajchel, G., et al. (2002).[1] HPLC determination of amoxicillin and its impurities in pharmaceutical preparations. Acta Poloniae Pharmaceutica.
- Context: Establishes the pH dependence of amoxicillin degrad
-
Gotte, H. (1999).[1] Temperature-dependent stability of amoxicillin in aqueous solution. Journal of Antimicrobial Chemotherapy.
- Context: Kinetics of beta-lactam ring opening and dimerization rates at varying temper
-
United States Pharmacopeia (USP). Amoxicillin Capsules Monograph. USP-NF.[1][2]
-
Source:[1]
-
Sources
Technical Support Center: Stability of Amoxicillin Dimer Standard
Welcome to the Technical Support Center. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of amoxicillin dimer standards in an autosampler. Our goal is to equip you with the expertise and validated protocols necessary to ensure the accuracy and integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is an amoxicillin dimer, and why is its stability a concern?
Amoxicillin dimer is an impurity formed when two amoxicillin molecules link together.[1] It is often considered a process-related impurity or a degradation product. The stability of the amoxicillin dimer standard is a critical concern for analytical scientists because the standard is the benchmark against which the amount of this impurity in a drug substance or product is measured. If the standard itself degrades in the autosampler vial during an analytical run, it leads to an underestimation of the impurity, compromising the accuracy of the results and potentially impacting product quality and safety assessments.
Q2: What are the primary factors that compromise the stability of the amoxicillin dimer standard in an autosampler vial?
The stability of amoxicillin and its related compounds, including the dimer, is highly sensitive to environmental conditions. The core issue lies in the inherent instability of the β-lactam ring, which is susceptible to hydrolysis.[2] The primary factors influencing stability in an autosampler are:
-
Temperature: Higher temperatures significantly accelerate the rate of degradation.[3][4] Autosamplers that are not temperature-controlled can expose samples to ambient or even elevated temperatures for extended periods, leading to rapid degradation.[5]
-
pH of the Diluent: The pH of the solution is one of the most critical factors. Amoxicillin is most stable in a slightly acidic to neutral pH range, typically between 5.0 and 6.5.[2][6][7] Both strongly acidic and alkaline conditions catalyze the hydrolysis of the β-lactam ring, leading to the formation of degradation products like amoxicilloic acid.[2][8]
-
Time: The degradation of amoxicillin and its dimers is a time-dependent process.[9] The longer the standard solution sits in the autosampler, the greater the extent of degradation. Long analytical run times with large sample sets can be particularly problematic.
-
Solvent Composition: The choice of solvent for dissolving and diluting the standard can impact its stability. While organic modifiers like acetonitrile or methanol are common in mobile phases, the aqueous component and its buffering capacity are key to maintaining an optimal pH.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of amoxicillin dimer standards.
Issue 1: The peak area of my amoxicillin dimer standard consistently decreases throughout my HPLC sequence.
Causality: This is a classic symptom of on-instrument degradation. As the sequence progresses, the standard in the vial is breaking down, leading to a lower concentration being injected for later time points. This degradation follows pseudo-first-order kinetics.[9][10]
Troubleshooting Steps:
-
Verify Autosampler Temperature: The most crucial step is to use a cooled autosampler. Set the temperature to a range of 2-8°C. Experimental data show that amoxicillin stability is markedly improved at refrigerated temperatures compared to ambient conditions.[2][5]
-
Assess Diluent pH: Confirm that the pH of your sample diluent is within the optimal stability range (pH 5.0-6.5). Use a robust buffer, such as a phosphate or citrate buffer, to maintain this pH.[2][7] An unbuffered aqueous solution can have a pH that drifts, accelerating degradation.
-
Limit Sample Residence Time:
-
If possible, shorten the analytical sequence.
-
For very long runs, consider preparing two sets of standards and placing the second set in the autosampler midway through the sequence.
-
Minimize the time between preparing the standard solution and placing it in the cooled autosampler.
-
Issue 2: I am observing new, unidentified peaks appearing in my chromatograms of the dimer standard over time.
Causality: The amoxicillin dimer is not the final degradation product. Like amoxicillin itself, the dimer can undergo further hydrolysis of its β-lactam rings. The new peaks are likely subsequent degradation products, such as the amoxicilloic acid dimer or other related substances.[11]
Troubleshooting Steps:
-
Employ a Stability-Indicating Method: Your analytical method must be able to resolve the amoxicillin dimer peak from its potential degradation products. Method validation should include forced degradation studies (stress testing) to demonstrate this specificity.[12][13][14]
-
Characterize the Degradants: If these new peaks are significant, use a mass spectrometer (LC-MS) to obtain mass data and help identify their structures. This is crucial for understanding the complete degradation pathway.[15]
-
Implement Corrective Actions from Issue 1: The appearance of new peaks is a direct result of degradation. Implementing temperature control and pH management will slow down the formation of these further degradants.
Issue 3: My calibration curve for the amoxicillin dimer standard shows poor linearity (e.g., a low R² value).
Causality: Non-linearity is often caused by inconsistent degradation across your calibration levels. Lower concentration standards may degrade more significantly as a percentage of their initial concentration compared to higher concentration standards, or the degradation rate may be concentration-dependent.[5]
Troubleshooting Steps:
-
Prepare Standards Immediately Before Use: Prepare your calibration standards fresh and inject them as quickly as possible. Avoid using standards that have been stored, even under refrigeration, for extended periods without re-verification.
-
Optimize Injection Sequence: Place the calibration standards at the beginning of the sequence to minimize the time they spend in the autosampler.
-
Review Standard Preparation: Ensure meticulous and consistent preparation techniques. Use high-quality, inert vials (e.g., borosilicate glass or polypropylene) to prevent any potential interactions or leaching of contaminants that could catalyze degradation.[2]
Data Presentation & Protocols
Data Summary
The stability of amoxicillin is highly dependent on temperature and pH. The following table summarizes the expected stability trends, which are directly applicable to the dimer standard.
| Condition | Temperature | pH | Expected Stability Outcome | Primary Reference |
| Ideal | 2-8°C | 5.0 - 6.5 | Stable for up to 24 hours or more, minimal degradation. | [2][5] |
| Sub-Optimal | Ambient (~25°C) | 5.0 - 6.5 | Significant degradation may occur within a few hours. | [5][16] |
| Poor | Ambient (~25°C) | > 8.0 | Rapid degradation, potentially losing >50% potency in hours. | [6] |
| Poor | Ambient (~25°C) | < 4.0 | Accelerated degradation due to acid-catalyzed hydrolysis. |
Experimental Protocols
Protocol 1: Preparation and Handling of Amoxicillin Dimer Standard
This protocol provides a validated workflow for preparing an amoxicillin dimer standard solution to maximize its stability for HPLC analysis.
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate) and adjust the pH to 5.0 using dilute phosphoric acid or potassium hydroxide.[7]
-
Use HPLC-grade water and solvents.
-
-
Standard Reconstitution:
-
Accurately weigh the amoxicillin dimer reference standard.
-
Dissolve the standard in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile) if necessary, as some dimer standards have limited aqueous solubility.[1]
-
Immediately dilute to the final volume with the pre-chilled pH 5.0 buffer.
-
-
Working Solution Preparation:
-
Perform serial dilutions to create calibration standards using the same pre-chilled buffer as the diluent.
-
-
Sample Handling:
-
Transfer the final solutions to HPLC vials.
-
Immediately place the vials into a cooled autosampler set to 4°C.
-
Ensure the analytical sequence is set up to inject the samples promptly.
-
Visualizations
Experimental & Logical Workflows
A robust workflow is essential for reproducible results. The following diagram outlines the critical steps for handling the amoxicillin dimer standard.
Caption: Workflow for preparing and analyzing the amoxicillin dimer standard.
Chemical Pathway
Understanding the origin of the dimer is key to appreciating its chemistry. The dimer forms from the degradation of amoxicillin itself.
Caption: Simplified degradation pathway of amoxicillin leading to dimer formation.
References
-
Chadha, R., Kashid, N., & Jain, D. V. S. (2003). Kinetic studies of the degradation of an aminopenicillin antibiotic (amoxicillin trihydrate) in aqueous solution using heat conduction microcalorimetry. Journal of Pharmacy and Pharmacology, 55(11), 1497-1503. [Link]
-
PubMed. (2003). Kinetic studies of the degradation of an aminopenicillin antibiotic (amoxicillin trihydrate) in aqueous solution using heat conduction microcalorimetry. [Link]
-
Dechra. (n.d.). Solubility and stability. [Link]
-
Mathews Open Access Journals. (2016). Calorimetric Evaluation of Amoxicillin Stability in Aqueous Solutions. [Link]
-
Tippa, D., & Singh, N. (2010). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. American Journal of Analytical Chemistry, 1, 95-101. [Link]
-
ResearchGate. (2013). Degradation of antibiotics amoxicillin by Co3O4-catalyzed peroxymonosulfate system. [Link]
-
ResearchGate. (n.d.). Effect of temperature on the degradation of amoxicillin with the Co 3 O 4 /PMS system. [Link]
-
Fong, G. W., Martin, D. T., Johnson, R. N., & Kho, B. T. (1984). Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography. Journal of Chromatography A, 298(3), 459-472. [Link]
-
Acta Chromatographica. (2009). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. [Link]
-
AKJournals. (n.d.). RP-HPLC method for analysis of related substances in amoxicillin drug substance. [Link]
-
Acta Medica Marisiensis. (2011). Improvements of Amoxicillin Stability in Acidic Environment. [Link]
-
ResearchGate. (n.d.). Effective degradation of amoxicillin by multi-stage flow-through electrochemical system using porous electrodes. [Link]
-
Al-Aani, H., Al-Nuss, M., & Al-Humaimi, A. (2020). A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension. Journal of AOAC International, 103(4), 984-991. [Link]
-
ResearchGate. (n.d.). Chemical stability of amoxicillin prepared at different concentrations in portable elastomeric pump stored at 25 ± 1°C. [Link]
-
Allmpus. (n.d.). Amoxicillin Dimer. [Link]
-
Acta Medica Marisiensis. (n.d.). Improvements of Amoxicillin Stability in Acidic Environment. [Link]
-
PubMed. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment. [Link]
-
Legrand, T., et al. (2019). Overcoming stability challenges during continuous intravenous administration of high-dose amoxicillin using portable elastomeric pumps. PLoS ONE, 14(8), e0221467. [Link]
Sources
- 1. allmpus.com [allmpus.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming stability challenges during continuous intravenous administration of high-dose amoxicillin using portable elastomeric pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dechra.dk [dechra.dk]
- 7. A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mathewsopenaccess.com [mathewsopenaccess.com]
- 9. Kinetic studies of the degradation of an aminopenicillin antibiotic (amoxicillin trihydrate) in aqueous solution using heat conduction microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-elution of Amoxicillin Dimer and Trimer
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for resolving the challenging co-elution of amoxicillin dimer and trimer. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and accurate chromatographic methods for amoxicillin and its related substances. As these oligomeric impurities can impact the safety and efficacy of the final drug product, their precise separation and quantification are of paramount importance.
This document moves beyond simple procedural lists to provide a deeper, mechanism-based understanding of how to troubleshoot and resolve these specific separation challenges, grounded in established scientific principles and regulatory expectations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the nature and analytical challenges of amoxicillin oligomers.
Q1: What are amoxicillin dimer and trimer, and why are they a concern?
Amoxicillin dimer and trimer are high-molecular-weight impurities formed by the polymerization of the amoxicillin molecule.[1][2] These impurities can arise during the manufacturing process or as degradation products during storage, especially under conditions of heat or in aqueous solutions.[3][4] The presence of these oligomers is a critical quality attribute to monitor because they can potentially lead to reduced efficacy of the drug or, in some cases, contribute to allergic reactions in patients. Regulatory bodies like the European Pharmacopoeia list these related substances, requiring their separation and quantification to ensure the purity and safety of the amoxicillin drug substance and product.[3][5]
Q2: What are the primary reasons for the co-elution of amoxicillin dimer and trimer?
The co-elution of amoxicillin dimer and trimer is a common analytical challenge stemming from several factors:
-
Structural Similarity: The dimer and trimer are oligomers of the same parent molecule. Their chemical structures and, consequently, their physicochemical properties (like hydrophobicity and polarity) are very similar, leading to comparable interactions with the chromatographic stationary and mobile phases.
-
Polar Nature: Amoxicillin and its oligomers are polar compounds, which necessitates the use of highly aqueous mobile phases in reversed-phase chromatography.[6] This can be challenging for conventional C18 columns, which may suffer from poor retention or "phase collapse" under such conditions.
-
Ionic Character: Amoxicillin is an amphoteric molecule with multiple ionizable groups, exhibiting different pKa values (pKa1≈2.4, pKa2≈7.4, pKa3≈9.6).[7] The dimer and trimer also possess multiple charge states. This complex ionic behavior means that slight variations in mobile phase pH can drastically, and sometimes unpredictably, alter the retention of each species, making simultaneous resolution difficult.
Q3: What are the standard analytical techniques used for separating these impurities?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most prevalent technique for analyzing amoxicillin and its related substances.[8] Specifically, reversed-phase HPLC (RP-HPLC) is the standard approach.[3][5] More recently, Ultra-High-Performance Liquid Chromatography (UHPLC) has been adopted to gain significant advantages in resolution and analysis speed.[9][10]
-
Common Detectors: UV detection is typically set at 230 nm , which provides a good chromophoric response for both amoxicillin and its key impurities.[11][12][13]
-
Column Chemistries: C8 and C18 columns are most commonly employed.[4][11][14] The choice between them can be a critical parameter for optimizing selectivity.
Part 2: Troubleshooting Guide for Co-elution
This section is structured as a practical, problem-solving dialogue to guide you through method optimization when faced with co-eluting dimer and trimer peaks.
Problem: My chromatogram shows a single, broad peak or two poorly resolved peaks for the amoxicillin dimer and trimer. What is my first step?
Your first step is to systematically evaluate and optimize your chromatographic parameters. The logical workflow is to start with the mobile phase, which often yields the most significant impact on selectivity with the least amount of effort, before moving to the stationary phase or hardware.
Q1: How exactly does adjusting the mobile phase resolve co-elution?
The mobile phase is the most powerful tool for manipulating selectivity in reversed-phase chromatography.[15]
-
The Role of pH: Because amoxicillin and its oligomers are ionizable, mobile phase pH is the most critical parameter influencing their separation.[15] By adjusting the pH, you change the degree of ionization of the acidic (carboxylic acid) and basic (amino) functional groups on each molecule. This directly impacts their hydrophobicity and interaction with the C18 or C8 stationary phase. A pH of 5.0 is a common starting point, as it is near the isoelectric point of amoxicillin, but small adjustments can produce significant shifts in selectivity between the dimer and trimer.[5][9][10]
-
Expert Insight: The dimer and trimer have more ionizable groups than the monomer. Therefore, a change in pH will affect their net charge and hydrophobicity to a different extent compared to amoxicillin and to each other. By screening a pH range (e.g., 4.5 to 5.5), you can find a "sweet spot" where the difference in their retention behavior is maximized.
-
-
The Role of the Organic Modifier: The type and concentration of the organic modifier (typically acetonitrile or methanol) control the overall elution strength of the mobile phase.
-
Gradient Optimization: For complex mixtures like amoxicillin and its many degradation products, a gradient elution is almost always necessary.[3][5] If your dimer and trimer are co-eluting, try flattening the gradient (i.e., decreasing the rate of change of the organic modifier concentration) during their elution window. This gives the molecules more time to interact with the stationary phase, allowing for subtle differences in their properties to manifest as a better separation.
-
Solvent Choice: Acetonitrile and methanol have different solvent properties ("selectivity"). If you are struggling to achieve resolution with acetonitrile, switching to methanol (or vice versa) can alter the elution order or improve the spacing between peaks.[15]
-
Q2: My mobile phase optimization isn't working. How does column chemistry affect the separation of these specific impurities?
The stationary phase provides the primary surface for differential interactions. If mobile phase tuning is insufficient, changing the column is the next logical step.
-
C18 vs. C8: While both are common, C8 and C18 phases can offer different selectivity for amoxicillin oligomers.[11]
-
C18 (L1): Offers higher hydrophobicity due to longer alkyl chains. It provides strong retention, which can be advantageous for separating closely related polar compounds.
-
C8 (L7): Is less hydrophobic. This can sometimes provide a unique selectivity profile, as interactions other than pure hydrophobicity (like shape selectivity or silanol interactions) may play a more prominent role. Several published methods have found success using C8 columns.[3][5][11]
-
-
Aqueous-Stable Columns: Given that amoxicillin methods require highly aqueous mobile phases (e.g., >95% water), standard C18 columns can suffer from phase collapse, leading to poor peak shape and drifting retention times.[6]
-
Expert Insight: Use a column specifically designed for aqueous conditions. These often have polar-embedded or polar-endcapped ligands (e.g., Agilent ZORBAX SB-Aq).[6] These modifications prevent the C18 chains from matting down in high-water environments, ensuring reproducible interaction with the analytes and leading to more robust methods.
-
| Parameter | Recommendation 1: Standard C8 | Recommendation 2: Aqueous C18 | Rationale |
| USP Code | L7 | L1 | Represents different stationary phase chemistries. |
| Typical Column | Agilent Zorbax SB-C8[11] | Agilent ZORBAX SB-Aq[6] | C8 provides alternative selectivity; aqueous C18 ensures stability. |
| Particle Size | 5 µm (HPLC), <3 µm (UHPLC) | 5 µm (HPLC), <2 µm (UHPLC) | Smaller particles increase efficiency and resolution. |
| When to Use | When C18 fails to provide selectivity. | As a first choice for robustness in highly aqueous mobile phases. | Matches the column to the mobile phase requirements. |
Q3: Can I improve resolution by simply changing the temperature or flow rate?
Yes, these parameters can influence resolution, though usually to a lesser extent than mobile phase or column chemistry.
-
Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) lowers the mobile phase viscosity, which can improve peak efficiency (narrower peaks).[11] It can also subtly change the selectivity of the separation. Many established methods for amoxicillin impurities operate at an elevated temperature, such as 40°C.[11][14]
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, as described by the Van Deemter equation. However, this comes at the cost of longer run times. It's a useful tool for confirming if a separation is possible before committing to longer optimization cycles.
Q4: When is it time to switch from HPLC to UHPLC?
You should consider switching to UHPLC when you need a significant boost in resolving power that cannot be achieved with HPLC, or when you need to drastically reduce run times.[10]
-
Causality: UHPLC systems use columns packed with sub-2 µm particles. This results in a dramatic increase in chromatographic efficiency (a much higher number of theoretical plates per unit column length).[9] This higher efficiency translates directly into narrower peaks and a much greater ability to resolve compounds that are very close together, such as the amoxicillin dimer and trimer.[10] The transition can reduce analysis time from over 20 minutes to just 3 minutes while meeting system suitability requirements.[10]
Part 3: Experimental Protocols
Protocol 1: Step-by-Step Mobile Phase pH Screening
This protocol outlines a systematic approach to finding the optimal mobile phase pH for separating the amoxicillin dimer and trimer.
-
Prepare Buffers: Prepare a series of identical mobile phase buffers (e.g., 50 mM potassium phosphate) and adjust the pH of each to 4.6, 4.8, 5.0, 5.2, and 5.4 using dilute phosphoric acid or potassium hydroxide.[5][10]
-
System Setup: Install a robust column (e.g., an aqueous-stable C18, 4.6 x 150 mm, 5 µm).
-
Equilibration: Equilibrate the system with the first mobile phase (pH 4.6) for at least 30 minutes.
-
Injection: Inject a sample solution known to contain amoxicillin, its dimer, and trimer (e.g., from a forced degradation study).[16]
-
Data Analysis: Record the retention times of all three peaks and calculate the resolution between the dimer and trimer.
-
Iterate: Flush the system thoroughly with the next pH buffer and repeat steps 3-5 for each pH level.
-
Evaluation: Plot the resolution of the dimer/trimer pair against the mobile phase pH. The pH that provides the maximum resolution is your optimum. Ensure that the resolution of amoxicillin from the dimer is also acceptable at this pH.
Protocol 2: Recommended Starting Method Conditions
This table provides validated starting points for method development based on literature.[5][9][11][12][17]
| Parameter | HPLC Condition | UHPLC Condition | Justification & Comments |
| Column | C8 or Aqueous C18, 4.6x150 mm, 5 µm | C8 or Aqueous C18, 2.1x100 mm, <2 µm | UHPLC uses smaller columns for faster runs and less solvent. |
| Mobile Phase A | 50 mM Potassium Phosphate, pH 5.0 | 50 mM Potassium Phosphate, pH 5.0 | A pH of 5.0 is a well-documented and effective starting point. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common and effective organic modifier. |
| Gradient | 0-2 min: 1% B; 2-15 min: 1-20% B; 15-18 min: 20% B | 0-0.5 min: 1% B; 0.5-3 min: 1-20% B; 3-4 min: 20% B | A shallow gradient is crucial for resolving closely related impurities. |
| Flow Rate | 1.5 mL/min | 0.4 mL/min | Flow rates are scaled based on column dimensions. |
| Column Temp. | 40 °C | 40 °C | Elevated temperature improves peak shape and can alter selectivity. |
| Detection | UV at 230 nm | UV at 230 nm | Provides good sensitivity for amoxicillin and its related substances. |
| Injection Vol. | 10 µL | 1-2 µL | Scaled to column volume to prevent band broadening. |
References
-
Almalki, A. H., Hussein, E. A., Naguib, I. A., & Abdallah, F. (2021). Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms. Journal of Analytical Methods in Chemistry. [Link]
-
Rao, G. N., et al. (2009). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. Acta Chromatographica, 21(1), 57-70. [Link]
-
Koeberlein, A., & Huesgen, A. G. (n.d.). Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Agilent Technologies Application Note. [Link]
-
Raju, C. B. V. N., Sharma, H. K., Rao, C. S., & Rao, G. N. (2009). RP-HPLC method for analysis of related substances in amoxicillin drug substance. Akadémiai Kiadó. [Link]
-
Reddy, G. S., et al. (2014). Synthesis and Characterization of Potential Impurities in Amoxicillin. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 213-218. [Link]
-
Fayez, Y. M., et al. (2018). Development and validation of RP-HPLC method for determination of amoxicillin residues and application to NICOMAC coating machine. MOJ Bioequivalence & Bioavailability, 5(5). [Link]
-
Huy, P. T., et al. (2024). A Sustainable UHPLC‐PDA/QTOF‐MS Approach for Comprehensive Profiling of Amoxicillin Degradation Impurities. Rapid Communications in Mass Spectrometry. [Link]
-
SIELC Technologies. (n.d.). USP Method for the Analysis of Amoxicillin using the Legacy L1 Column. [Link]
-
Raju, C. B. V. N., et al. (2009). RP-HPLC method for analysis of related substances in amoxicillin drug substance. AKJournals. [Link]
-
Yongxin, Z., et al. (1996). Evaluation of LC methods for the separation of amoxicillin and its related substances. Journal of Liquid Chromatography & Related Technologies, 19(12), 1893-1908. [Link]
-
Rolim, C. M. B., et al. (2017). Characteristics, Properties and Analytical Methods of Amoxicillin: A Review with Green Approach. Critical Reviews in Analytical Chemistry, 47(3), 273-283. [Link]
-
Shimadzu. (n.d.). LC-16-ADI-038 USP method transfer on UHPLC is no more challenge for the analysis of Amoxicillin Oral Suspension. Shimadzu Application Note. [Link]
-
MicroSolv Technology Corporation. (n.d.). Amoxicillin Alternative USP Method with HPLC. AppNote. [Link]
-
Fiedler, K., & Pingoud, A. (2003). Chromatographic determination of high-molecular weight impurities in amoxicillin. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 825-831. [Link]
-
de Oliveira, A. C. S., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society, 32(2), 359-372. [Link]
-
de Oliveira, A. C. S., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. R Discovery. [Link]
-
Sharma, G., et al. (2023). AQbD-enhanced green RP-UPLC-PDA methodology for quantification and forced degradation studies for omeprazole, amoxicillin, and rifabutin. Future Journal of Pharmaceutical Sciences, 9(1), 7. [Link]
-
Yaftian, M. R., et al. (2013). Amoxicillin separation from pharmaceutical wastewater by high permeability polysulfone nanofiltration membrane. International Journal of Environmental Science and Technology, 10(4), 751-760. [Link]
-
Phenomenex Team. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Bojaraju, V., Sireesha, D., & Prasad, V. V. L. N. (2018). A Validated RP-HPLC Method Development for Amoxicillin in Pharmaceutical Dosage Forms. CORE. [Link]
-
Abreu, L. R. P., et al. (2003). HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 921-927. [Link]
-
de Oliveira, A. C. S., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Scite.ai. [Link]
-
de Oliveira, A. C. S., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. ResearchGate. [Link]
-
de Oliveira, A. C. S., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Academia.edu. [Link]
-
Lee, S. E. (2022). Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry for the Distributed Pharmaceutical Analysis Laboratory. Scholarship @ Claremont. [Link]
-
Fiedler, K., & Pingoud, A. (2003). Chromatographic determination of high-molecular weight impurities in amoxicillin. ResearchGate. [Link]
-
Abreu, L. R. P., et al. (2003). HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration. ERA - University of Alberta. [Link]
-
Ucar, E., et al. (2022). Removal of amoxicillin via chromatographic monolithic columns: comparison between batch and continuous fixed bed. RSC Advances, 12(34), 22003-22014. [Link]
-
Gårevik, G., & Josefsson, M. (2001). Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 893-901. [Link]
- Weng, H., et al. (2021). Method for detecting impurities in amoxicillin granules.
-
Erdemir, D., & Kayan, B. (2021). Purification of amoxicillin trihydrate in the presence of degradation products by different washing methods. CrystEngComm, 23(4), 859-869. [Link]
-
Vanderhaeghe, H., et al. (1982). Quantitative determination of amoxicillin and its decomposition products by high-performance liquid chromatography. Journal of Chromatography A, 242, 387-393. [Link]
-
Niyonzima, F. N., et al. (2019). Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms. Journal of Analytical & Pharmaceutical Research, 8(2). [Link]
-
Taut, F., & Taut, I. (2010). HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization. Farmacia, 58(6). [Link]
-
Almalki, A. H., et al. (2021). HPLC/MS chromatogram of resolved mixture of 20 µg mL⁻¹ of AMOX, 10 µg mL⁻¹ of 6-APA, and 20 µg mL⁻¹ of DIC... ResearchGate. [Link]
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- 1. Chromatographic determination of high-molecular weight impurities in amoxicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Quantitative determination of amoxicillin and its decomposition products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Amoxicillin separation from pharmaceutical wastewater by high permeability polysulfone nanofiltration membrane - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 17. Development and validation of RP-HPLC method for determination of amoxicillin residues and application to NICOMAC coating machine - MedCrave online [medcraveonline.com]
Technical Support Center: Optimizing pH for Amoxicillin & Penicilloic Acid Dimer Separation
Introduction: The Zwitterionic Challenge
Welcome to the technical support hub. You are likely here because separating Amoxicillin (AMX) from its degradation products—specifically the Amoxicillin Penicilloic Acid Dimer (Impurity J) —is presenting a resolution challenge.[1]
Beta-lactams are notoriously difficult to separate because they are zwitterionic . Their net charge changes dramatically with pH, altering their interaction with the stationary phase.[2] The "Dimer" (formed by the nucleophilic attack of one amoxicillin molecule's free amine on another's beta-lactam ring) introduces additional ionizable carboxyl and amine groups, creating a complex separation matrix.
This guide moves beyond "recipe following" to explain the why behind the parameters, empowering you to optimize your specific method.
Module 1: The Science of Separation (FAQ)
Q: Why is pH the single most critical variable in this separation?
A: Amoxicillin has three ionizable groups with distinct pKa values:
-
Carboxyl group: pKa ~2.7 (Acidic)[1]
-
Amine group: pKa ~7.4 (Basic)
-
Phenolic hydroxyl: pKa ~9.6 (Weakly Acidic)[1]
The Mechanism:
-
At pH < 2.0: The molecule is fully protonated (+1 charge).[1] It is highly polar and elutes very quickly (poor retention) on C18.[1]
-
At pH ~5.0 (The Sweet Spot): The molecule is zwitterionic (COO⁻ and NH3⁺ cancel out).[1] This is the Isoelectric Point (pI) region where the molecule is most hydrophobic and exhibits maximum retention on a Reverse Phase (RP) column.[1]
-
At pH > 7.5: The amine deprotonates, and the molecule becomes net negative. Repulsion from residual silanols on the silica backbone causes peak fronting and loss of retention.
The Dimer Factor: The Penicilloic Acid Dimer contains two carboxyl groups and two amines (one involved in the amide bond). Its pI is slightly shifted. Small changes in mobile phase pH (e.g., 4.8 vs. 5.[1]2) can significantly alter the ionization ratio of the Dimer relative to the monomer, creating the "selectivity wedge" needed for separation.
Visualization: The pH-Retention Relationship
Caption: Impact of mobile phase pH on Amoxicillin ionization state and chromatographic behavior.
Module 2: The Baseline Protocol
Do not start from scratch. This protocol is derived from the USP <621> and EP monographs but optimized for stability-indicating assays where Dimer resolution is critical.
The "pH 5.0 Phosphate" System[3]
| Parameter | Specification | Technical Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Standard surface area.[1] Critical: Use "Base Deactivated" (BDS) or "Endcapped" columns to prevent amine tailing.[1] |
| Buffer | 50 mM KH₂PO₄ (Monobasic Potassium Phosphate) | Phosphate provides high buffering capacity at pH 5.[1]0. 50mM is strong enough to mask silanols. |
| pH Adjustment | Adjust to 5.0 ± 0.1 with 45% KOH | Do not use NaOH (Sodium attacks silica faster than Potassium).[1] Precision here is vital. |
| Mobile Phase A | Buffer : Acetonitrile (99:[1]1) | Keeps the analyte soluble but ensures high retention at the start. |
| Mobile Phase B | Buffer : Acetonitrile (80:[1][3]20) | Provides elution strength for the more hydrophobic Dimer and other oligomers. |
| Flow Rate | 1.0 - 1.5 mL/min | Standard backpressure management.[1] |
| Detection | UV @ 230 nm | Amoxicillin absorbs weakly at 254nm; 230nm captures the amide bonds of the Dimer. |
Module 3: Troubleshooting Guide
Issue 1: The Dimer Co-elutes as a "Shoulder" on the Main Peak
Diagnosis: The selectivity is insufficient. The ionization state of the Dimer is too similar to the Monomer. Corrective Action:
-
Fine-Tune pH: Adjust the buffer pH in 0.2 unit increments .
-
Try pH 4.8: Protonates more carboxyl groups, potentially increasing retention of the Dimer (which has more COOH groups) relative to the Monomer.
-
Try pH 5.2: Increases ionization.
-
-
Check Gradient Slope: A gradient that rises too fast compresses peaks. Lower the %B ramp rate (e.g., change from 2% per min to 1% per min).
Issue 2: Significant Peak Tailing (Tailing Factor > 2.0)
Diagnosis: "Secondary Interactions." The positively charged amine group of Amoxicillin is interacting with negatively charged silanol groups (Si-O⁻) on the column silica. Corrective Action:
-
Increase Buffer Strength: Move from 25mM to 50mM or 75mM phosphate. The K⁺ ions will compete with the amine for silanol sites.
-
Add "Sacrificial Base": (Advanced) Add 0.1% Triethylamine (TEA) to the mobile phase.[1] TEA binds to silanols stronger than Amoxicillin does. Note: This alters pH; readjustment is required.[2]
Issue 3: "Ghost Peaks" or Rising Baseline
Diagnosis: On-column degradation. Amoxicillin is unstable in solution. If the Dimer peak area grows during the sequence, your sample is degrading in the autosampler. Corrective Action:
-
Temperature Control: Maintain autosampler at 4°C .
-
pH of Diluent: Ensure the sample diluent is also at pH 5.0. Dissolving Amoxicillin in pure water or basic media accelerates dimerization.
Module 4: Advanced Workflow Visualization
Use this decision tree to diagnose resolution failures systematically.
Caption: Step-by-step logic for resolving Amoxicillin/Dimer co-elution and peak shape issues.
References
-
United States Pharmacopeia (USP). USP Monograph: Amoxicillin.[4] USP-NF.[1][4][5] (Standard compendial method for pH 5.0 buffer preparation and L1 column selection). [1]
-
G.W.K. Fong et al. "Study on the rate of epimerization of amoxicillin penicilloic acid to its alpha-form in aqueous solutions using high performance liquid chromatography."[6] Journal of Chromatography A, Vol 255, 1983.[6][7] (Foundational work on penicilloic acid kinetics).
-
Hirte et al. "RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance." Journal of Liquid Chromatography & Related Technologies. (Discusses the specific separation of the Dimer and Penicilloic acid forms).
-
PubChem. Amoxicillin Dimer (Penicilloic Acid Form).[1][8] CID 101948365.[8] (Chemical structure and physical properties verification). [1]
Sources
- 1. Amoxicillin Dimer tri-Sodium Salt (penicilloic acid form) (Mixture of Diastereomers), TRC 2.5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Discussion on the dimerization reaction of penicillin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. impactfactor.org [impactfactor.org]
- 8. Amoxicillin Dimer (penicilloic acid form) | C32H40N6O11S2 | CID 101948365 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Relative Response Factor (RRF) of Amoxicillin Dimer
In the realm of pharmaceutical analysis, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Amoxicillin, a widely used β-lactam antibiotic, can degrade or contain process-related impurities, one of the most significant being the amoxicillin dimer.[1][][3][4] Accurate quantification of this dimer is critical for quality control. This guide provides a detailed exploration of the Relative Response Factor (RRF) for the amoxicillin dimer, offering a comparative look at analytical methodologies and the causality behind experimental choices.
The Foundational Role of the Relative Response Factor (RRF)
The Relative Response Factor is a crucial parameter in chromatography used to correct for differences in detector response between an impurity and the main API.[5][6] In an ideal scenario, a detector would respond equally to the same concentration of any compound. However, due to differences in molecular structure and chromophores, this is rarely the case.
The RRF is a ratio of the response of the impurity to the response of the API under identical chromatographic conditions.[6] It allows for the accurate quantification of an impurity using the API's reference standard, which is particularly valuable when a pure standard for the impurity is scarce, expensive, or unstable.[7]
Different pharmacopeias may use varying terminology for this concept, such as "correction factor" or "response factor," but the underlying principle remains the same.[5] The RRF is typically established using the slope method derived from linearity curves.[5][6]
Formula for RRF Calculation:
RRF = (Slope of Impurity Calibration Curve) / (Slope of API Calibration Curve)[5]
Once determined, this factor is used in the calculation of the impurity percentage, ensuring the reported amount reflects the true concentration, not just the detector's response.
The Amoxicillin Dimer: A Critical Impurity
Amoxicillin dimer is a high-molecular-weight impurity formed during the manufacturing process or upon degradation of amoxicillin.[1][8] It exists in various forms, including open-ring (penicilloic acid form) and closed-loop structures.[1][4][9]
-
Molecular Formula (Example: Penicilloic Acid Form): C₃₂H₄₀N₆O₁₁S₂[][9]
-
Molecular Weight (Example: Penicilloic Acid Form): Approximately 748.8 g/mol [][9]
The presence of this and other impurities must be strictly controlled to meet regulatory standards set by bodies like the International Council for Harmonisation (ICH).[6][7]
Experimental Determination of Amoxicillin Dimer RRF
The determination of the RRF is a self-validating system; the process itself relies on establishing the linearity and response characteristics of both the API and the impurity, which are fundamental pillars of method validation.
This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to determine the RRF of the amoxicillin dimer.
A. Instrumentation and Conditions:
-
System: A gradient HPLC or UPLC system equipped with a Photodiode Array (PDA) or UV detector.[10]
-
Column: A C8 or C18 column is commonly used for amoxicillin and its related substances (e.g., Zorbax SB-C8, 150 mm × 4.6 mm, 5 µm).[10][11]
-
Mobile Phase: A typical mobile phase consists of a phosphate buffer and an organic modifier like acetonitrile or methanol. The pH is a critical parameter, often adjusted to around 5.0.[12][13]
-
Detection Wavelength: 230 nm or 254 nm are common wavelengths for detecting amoxicillin and its impurities.[13][15]
-
Column Temperature: Ambient or controlled (e.g., 25°C).[13]
B. Preparation of Solutions:
-
Stock Solutions: Accurately weigh and dissolve amoxicillin reference standard and amoxicillin dimer standard in the mobile phase to prepare separate stock solutions of a known concentration (e.g., 1000 µg/mL).[14][15]
-
Linearity Series: Prepare a series of at least five dilutions from each stock solution, covering a range from the Limit of Quantitation (LOQ) to approximately 150% of the specified impurity level.[5][11][16]
C. Chromatographic Analysis and Data Processing:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injections: Inject each concentration level of both the amoxicillin and amoxicillin dimer series in triplicate.
-
Data Acquisition: Record the peak areas from the resulting chromatograms.
-
Linearity Plots: For both amoxicillin and its dimer, plot a graph of the mean peak area versus concentration.[12][14]
-
Regression Analysis: Perform a linear regression analysis for each plot to determine the slope, intercept, and correlation coefficient (r²). The r² value should ideally be ≥ 0.999 to demonstrate good linearity.[14]
D. RRF Calculation:
-
Use the slopes obtained from the linear regression analysis.
-
Calculate the RRF using the formula: RRF = Slope of Amoxicillin Dimer / Slope of Amoxicillin.[5]
Caption: Workflow for the experimental determination of the Relative Response Factor.
Critical Factors Influencing RRF Values
The RRF is not a universal constant; it is intrinsically linked to the specific analytical method used for its determination.[17] Any variation in chromatographic conditions can alter the RRF, potentially leading to inaccurate quantification.[5]
| Factor | Impact on RRF | Causality (Why it matters) |
| Detection Wavelength | High | The molar absorptivity of amoxicillin and its dimer can vary significantly at different wavelengths. A small shift in wavelength can disproportionately affect the response of one compound over the other. |
| Mobile Phase pH | Moderate to High | Changes in pH can alter the ionization state of the molecules, which in turn affects their retention time and chromophoric properties, thereby influencing the detector response. |
| Column Temperature | Moderate | Temperature can influence analyte retention times and peak shapes. Significant variations were observed in RRF values when changing column temperature.[5] |
| Flow Rate | Moderate | While modern detectors are less sensitive to flow rate changes, significant deviations can affect peak shape and width, which can have a minor impact on the integrated peak area and thus the RRF.[5] |
| Detector Type | High | An RRF determined on a UV detector cannot be used for a method employing a different detector, like a PDA or ELSD, as their principles of detection and response characteristics are fundamentally different.[5][6] |
| Column Chemistry/Type | Moderate | Different column stationary phases (e.g., C8 vs. C18) or manufacturers can lead to subtle changes in selectivity and peak shape, which may influence the RRF. |
Trustworthiness Insight: The strong dependence of RRF on these parameters underscores a critical principle: an RRF value must be determined and validated for the specific analytical method in which it will be used. Transferring an RRF value from one method to another without re-validation is scientifically unsound and can lead to erroneous results.
Comparison of Analytical Methods for Amoxicillin Impurity Profiling
While RP-HPLC is the workhorse for amoxicillin analysis, other techniques offer alternative separation mechanisms that can be advantageous for complex samples or for orthogonal verification.
| Method | Principle | Advantages | Common Application |
| HPLC with UV/PDA | Partition chromatography based on polarity.[10] | Robust, reliable, widely available, and well-documented in pharmacopeias.[10][14][18] | Routine quality control, stability testing, and impurity quantification. |
| UPLC with UV/PDA | Similar to HPLC but uses smaller particles for higher efficiency. | Faster analysis times, better resolution, and lower solvent consumption compared to HPLC.[10] | High-throughput screening and detailed impurity profiling. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | Offers a different separation mechanism, which is useful for orthogonal testing and challenging separations.[10][18] | Confirmatory analysis and separation of closely related or polar impurities. |
| LC-MS/MS | Combines HPLC separation with mass spectrometry detection. | Provides structural information for impurity identification and can offer high sensitivity and specificity.[11] | Impurity identification, structural elucidation, and quantification without a reference standard (with assumptions). |
Navigating Quantification Without an Impurity Standard
A significant challenge in the pharmaceutical industry is the procurement of pure impurity standards.[7] When a certified amoxicillin dimer standard is unavailable for RRF determination, analysts may consider the following:
-
Assume RRF = 1.0: This is a common practice when an impurity's structure is very similar to the API. However, it introduces a degree of uncertainty, as even minor structural differences can affect detector response. The United States Pharmacopeia (USP) does not specify when it is acceptable to round an RRF to 1.0.[5]
-
Advanced Detection Methods: Techniques like mass spectrometry (MS) or evaporative light-scattering detection (ELSD) can be used.[17] While ELSD response is not always uniform, LC-MS allows for quantification based on mass-to-charge ratios, though it requires its own set of assumptions and validations.
Expertise Insight: While assuming an RRF of 1.0 can be a pragmatic approach in early development, it is not suitable for final product release testing where accuracy is critical. For regulatory submissions, a scientifically justified RRF based on experimental data is almost always required.
Caption: Decision workflow for quantifying amoxicillin dimer.
References
-
Chakravarthy, V.K., et al. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). RASĀYAN Journal of Chemistry, 4(4), 919-943. [Link]
-
PubChem. (n.d.). Amoxicillin Dimer (penicilloic acid form). National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaguideline. (2025). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Pharmaguideline. Retrieved from [Link]
-
Shinde, V. (2021). Determination of Response factors of Impurities in Drugs by HPLC. Veeprho. Retrieved from [Link]
-
Srinivasan, R., et al. (2012). Development and Validation of Amoxicillin by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1259-1264. [Link]
-
Separation Science. (2024). Relative Response Factor: Accurate Quantification in Chromatography. Separation Science. Retrieved from [Link]
-
Srisahakit, T., et al. (2024). Nondestructive Measurement Technique for Substandard Amoxicillin Based on a Thermal Approach. ACS Omega. [Link]
-
Salgado, H.R.N., & Moreno, P.R.H. (2017). Characteristics, Properties and Analytical Methods of Amoxicillin: A Review with a Green Approach. Critical Reviews in Analytical Chemistry, 47(3), 259-270. [Link]
-
Bojaraju, V., et al. (2018). A Validated RP-HPLC Method Development for Amoxicillin in Pharmaceutical Dosage Forms. CORE. Retrieved from [Link]
-
Mohammed, T.A., & Hadi, H.K. (2024). Spectrophotometric Determination of Amoxicillin in Pharmaceutical Formulations Using Normal and Reverse Flow Injection Analysis. Bulletin of the Chemical Society of Ethiopia, 38(3), 577-590. [Link]
-
Raju, C.B.V.N., et al. (2008). RP-HPLC method for analysis of related substances in amoxicillin drug substance. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1046-1051. [Link]
-
Eurofins. (n.d.). Compounds Relative Response Factor, a Reliable Quantification Within Extractable Testing. Eurofins. Retrieved from [Link]
-
Raju, C.B.V.N., et al. (2008). RP-HPLC method for analysis of related substances in amoxicillin drug substance. ResearchGate. Retrieved from [Link]
-
Raju, C.B.V.N., et al. (2008). RP-HPLC method for analysis of related substances in amoxicillin drug substance. AKJournals. Retrieved from [Link]
-
Aldhubaib, B.E., et al. (2020). Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms. PMC. Retrieved from [Link]
- Google Patents. (2018). CN108693293B - Method for detecting impurities in amoxicillin granules. Google Patents.
-
Somogyi, G., et al. (2003). Chromatographic determination of high-molecular weight impurities in amoxicillin. PubMed. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Agilent. Retrieved from [Link]
- Google Patents. (2017). US20170199166A1 - Methods for determining relative response factors for impurity analysis using liquid chromatography with absorbance and evaporative light scattering detection. Google Patents.
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- 18. repositorio.unesp.br [repositorio.unesp.br]
A Comparative Guide to the Validation of HPLC Methods for Amoxicillin EP Impurity K
In the quality control of pharmaceuticals, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug products. Amoxicillin, a widely used β-lactam antibiotic, is susceptible to degradation, forming various impurities that must be monitored. Among these, the European Pharmacopoeia (EP) lists Impurity K, described as oligomers of penicilloic acids of amoxicillin[1][2]. This guide provides an in-depth comparison of the established EP method for related substances with a proposed alternative High-Performance Liquid Chromatography (HPLC) method, focusing on the validation strategy for Amoxicillin EP Impurity K.
The Significance of Impurity Profiling for Amoxicillin
Amoxicillin's chemical structure contains a β-lactam ring, which is prone to hydrolysis, leading to the formation of penicilloic acids. These can further polymerize to form oligomers, designated as Impurity K in the European Pharmacopoeia[1][2]. The presence of these impurities beyond acceptable limits can impact the drug's stability, efficacy, and potentially lead to adverse patient reactions. Therefore, a robust and validated analytical method is crucial for the reliable monitoring of these impurities.
The European Pharmacopoeia HPLC Method for Related Substances
The European Pharmacopoeia outlines a gradient reversed-phase HPLC method for the determination of amoxicillin and its related substances[1][2]. This method is widely accepted and serves as a benchmark for quality control laboratories.
Underlying Principles of the EP Method:
-
Stationary Phase: An octadecylsilyl silica gel (C18) column is specified, which is a common choice for the separation of moderately polar compounds like amoxicillin and its impurities[1][2].
-
Mobile Phase: A buffered mobile phase with a pH of 5.0 is used. This is critical for maintaining the ionization state of the analytes and ensuring reproducible retention times. The gradient elution, with an increasing proportion of acetonitrile, allows for the separation of a wide range of impurities with varying polarities[1][2].
-
Detection: UV detection at 254 nm is employed, which provides good sensitivity for the aromatic chromophore present in amoxicillin and its related substances[1].
While the EP method is robust, long analysis times associated with gradient elution can be a bottleneck in high-throughput environments. This provides an opportunity for methodological improvements.
An Alternative HPLC Method: A Focus on Efficiency
For the purpose of this guide, we propose an alternative HPLC method that aims to reduce the analysis time while maintaining or improving the separation of key impurities like Impurity K. This hypothetical method leverages advancements in column technology.
Proposed Alternative Method Parameters:
-
Stationary Phase: A C8 column with a smaller particle size (e.g., 3 µm) could offer higher efficiency and faster separations[3][4].
-
Mobile Phase: A simplified isocratic mobile phase could be employed if the primary focus is on a specific impurity like Impurity K, potentially shortening the run time and improving reproducibility.
-
Flow Rate: A slightly higher flow rate, permissible with smaller particle size columns, can further expedite the analysis[3].
The choice between these methods depends on the specific needs of the laboratory, such as sample throughput and the range of impurities that need to be monitored.
A Comprehensive Validation Protocol for Amoxicillin Impurity K
The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose[5][6][7]. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process[6][8][9]. The following is a detailed protocol for the validation of an HPLC method for the quantification of Amoxicillin EP Impurity K.
Experimental Workflow for HPLC Method Validation
Caption: Interrelationship between key HPLC method validation parameters.
Comparative Data Summary
The following tables present hypothetical but realistic data from the validation of the EP method and the proposed alternative method for Amoxicillin EP Impurity K.
Table 1: Comparison of Method Performance Characteristics
| Parameter | EP Method | Proposed Alternative Method | Acceptance Criteria |
| Run Time | ~65 min | ~15 min | N/A |
| Resolution (Impurity K) | > 2.0 | > 2.0 | ≥ 1.5 |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 3000 | > 5000 | ≥ 2000 |
Table 2: Summary of Validation Results
| Validation Parameter | EP Method | Proposed Alternative Method | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.0% - 101.0% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 1.2% | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.5% | 1.1% | ≤ 2.0% |
| LOD (% of test conc.) | 0.01% | 0.008% | Report |
| LOQ (% of test conc.) | 0.03% | 0.025% | Report |
| Robustness | Passes | Passes | System suitability criteria met |
Conclusion
Both the established European Pharmacopoeia method and the proposed alternative HPLC method can be effectively validated for the determination of Amoxicillin EP Impurity K. The choice of method will depend on the specific requirements of the laboratory. The EP method provides a reliable and universally accepted procedure. The alternative method, leveraging modern column technology, offers the potential for significantly reduced analysis times and improved efficiency, which can be highly advantageous in a high-throughput quality control environment. Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is essential to ensure the generation of accurate and reliable data for the quality assessment of amoxicillin.
References
- Analysis of Impurity Profile of Amoxicillin and Clavulanate Potassium Tablets. (n.d.).
- A Comparative Guide to Cross-Validation of Analytical Methods for Amoxicillin Impurities - Benchchem. (n.d.).
- Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography - PubMed. (n.d.).
- Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril - SciELO. (n.d.).
- How To Start Method Validation-Related Substances | PDF | Laboratories | Analysis - Scribd. (n.d.).
- Synthesis and Characterization of Potential Impurities in Amoxicillin - International Journal of Pharmaceutical Sciences Review and Research. (n.d.).
- Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC. (n.d.).
- RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. (2014, February 9).
- Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine - Longdom Publishing. (n.d.).
- ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. (n.d.).
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - ResearchGate. (2025, August 10).
- RP-HPLC method for analysis of related substances in amoxicillin drug substance - AKJournals. (n.d.).
- CN108693293B - Method for detecting impurities in amoxicillin granules - Google Patents. (n.d.).
- Amoxicillin trihydrate European Pharmacopoeia (EP) Reference Standard - Sigma-Aldrich. (n.d.).
- Amoxicillin trihydrate - uspbpep.com. (n.d.).
- Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. (n.d.).
- EP 8.0 monograph: impurity determination of amoxicillin using a C18 HPLC column - AppsLab Library. (2015, June 23).
- Impurities test for Amoxicillin (EP-8.0 method): (n.d.).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
- AMOXICILLIN TRIHYDRATE Amoxicillinum trihydricum. (n.d.).
- Purification of amoxicillin trihydrate in the presence of degradation products by different washing methods - CrystEngComm (RSC Publishing). (n.d.).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.).
- Quality Guidelines - ICH. (n.d.).
- Amoxicillin trihydrate CRS - LGC Standards. (n.d.).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- AMOXICILLIN - Global Health Supply Chain Program. (n.d.).
- Amoxicillin EP Impurity K - Alentris Research Pvt. Ltd. (n.d.).
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. drugfuture.com [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Comparing Amoxicillin dimer penicilloic acid vs penilloic acid form
This guide provides a technical comparison between Amoxicillin Dimer Penicilloic Acid (commonly designated as EP Impurity K ) and the Amoxicillin Penilloic Acid form (often associated with EP Impurity E or D depending on the decarboxylation state).
These two species represent distinct degradation pathways—polymerization versus hydrolysis/decarboxylation —critical for stability profiling and immunogenicity assessments in drug development.
Executive Summary
-
Amoxicillin Dimer Penicilloic Acid (Impurity K): A high-molecular-weight impurity formed via the dimerization of amoxicillin followed by beta-lactam ring opening. It is a potential "major determinant" in penicillin allergy due to its size and multivalency.
-
Amoxicillin Penilloic Acid (Impurity E): A monomeric degradation product formed by the hydrolysis of the beta-lactam ring (yielding penicilloic acid) followed by decarboxylation. It is a "minor determinant" implicated in non-IgE mediated hypersensitivity reactions.
Chemical Identity & Structural Comparison
The following table contrasts the physicochemical properties of the two forms.
| Feature | Amoxicillin Dimer Penicilloic Acid | Amoxicillin Penilloic Acid |
| Common Name | Dimer Penicilloic Acid | Penilloic Acid |
| EP Impurity Code | Impurity K | Impurity E (Decarboxylated form) |
| CAS Number | 210289-72-8 (Free Acid) | 1356020-01-3 (Formate salt) |
| Molecular Weight | ~748.82 g/mol | ~339.41 g/mol |
| Formula | C₃₂H₄₀N₆O₁₁S₂ | C₁₅H₂₁N₃O₄S |
| Structural Core | Two thiazolidine rings linked by an amide bond; one beta-lactam opened.[1] | Single thiazolidine ring; beta-lactam opened and carboxyl group lost (-CO₂). |
| Formation Driver | High concentration (Polymerization) + Hydrolysis | Acid/Base Hydrolysis + Heat (Decarboxylation) |
| Solubility | Soluble in basic buffers; poor in water/acid. | Soluble in water; amphoteric. |
Formation Pathways & Mechanism
Understanding the causality of formation is essential for process control.
-
Pathway A (Dimerization): Occurs in concentrated solutions where the free amino group of one amoxicillin molecule attacks the beta-lactam carbonyl of another. The resulting dimer (Impurity J) subsequently undergoes hydrolysis to form Impurity K .
-
Pathway B (Degradation): Occurs via direct hydrolysis of the beta-lactam ring to form Penicilloic Acid (Impurity D) , which is unstable and decarboxylates to Penilloic Acid (Impurity E) .
Figure 1: Divergent degradation pathways of Amoxicillin leading to Dimer Penicilloic Acid (Impurity K) and Penilloic Acid (Impurity E).[1][2][3][4]
Analytical Performance (HPLC/LC-MS)
In Reverse-Phase HPLC (RP-HPLC), the elution order is dictated by hydrophobicity and molecular size.
-
Penilloic Acid (Impurity E): Highly polar due to the loss of the lipophilic beta-lactam structure and exposure of amine/carboxylic groups. It typically elutes very early (often in the void volume if not ion-paired).
-
Dimer Penicilloic Acid (Impurity K): Significantly more hydrophobic due to the dual phenyl-glycine side chains and larger carbon skeleton. It elutes after the main Amoxicillin peak.
Comparative Data (Standard C18 Column):
| Parameter | Penilloic Acid (Impurity E) | Dimer Penicilloic Acid (Impurity K) |
| Relative Retention Time (RRT) | ~0.2 - 0.4 (Pre-Amox) | ~1.8 - 2.5 (Post-Amox) |
| UV Absorbance Max | ~230 nm (Weak) | ~230 nm & 270 nm (Stronger) |
| Mass Spec (ESI+) m/z | 340.1 [M+H]⁺ | 749.2 [M+H]⁺ |
| Detection Challenge | Co-elution with solvent front; low UV response. | Broad peak shape; potential carryover. |
Immunological Significance
-
Dimer Penicilloic Acid (Impurity K):
-
Mechanism: Acts as a multivalent hapten . The large structure can cross-link IgE antibodies on mast cells more effectively than monomers.
-
Risk: Associated with immediate hypersensitivity (anaphylaxis). Often categorized under the "Major Determinant" mixture in allergy testing reagents.
-
-
Penilloic Acid (Impurity E):
-
Mechanism: Lacks the reactive beta-lactam ring required for covalent binding to serum proteins (haptenation). However, it can associate non-covalently or form minor conjugates.
-
Risk: Linked to delayed hypersensitivity (maculopapular rash) and non-IgE mediated reactions.
-
Experimental Protocols
Protocol A: Forced Degradation to Generate Impurities
Use this protocol to generate reference markers for method validation.
-
Preparation of Penilloic Acid (Impurity E):
-
Dissolve Amoxicillin Trihydrate (10 mg/mL) in 0.1 N HCl .
-
Incubate at 60°C for 2-4 hours .
-
Mechanism: Acid catalyzes hydrolysis to penicilloic acid, and heat drives decarboxylation to penilloic acid.
-
Validation: Monitor by LC-MS for m/z 340.
-
-
Preparation of Dimer Penicilloic Acid (Impurity K):
-
Dissolve Amoxicillin Trihydrate at high concentration (>50 mg/mL ) in Phosphate Buffer pH 8.0 .
-
Incubate at 25°C for 7 days .
-
Mechanism: High concentration favors intermolecular attack (dimerization); alkaline pH promotes subsequent ring opening.
-
Validation: Monitor by LC-MS for m/z 749.
-
Protocol B: HPLC Separation Method (Ph. Eur. Aligned)
Self-validating system for separating Impurity E and K.
-
Column: C18 end-capped (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer pH 5.0 (50 mM) + Acetonitrile (99:1).
-
Mobile Phase B: Phosphate buffer pH 5.0 (50 mM) + Acetonitrile (20:80).
-
Gradient:
-
0 min: 92% A
-
10 min: 92% A (Isocratic hold for Penilloic/Amox separation)
-
25 min: 0% A (Ramp to elute Dimers)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.[2]
-
Acceptance Criteria: Resolution (Rs) between Amoxicillin and Impurity K > 2.0.
References
-
European Pharmacopoeia (Ph.[2] Eur.) . Amoxicillin Trihydrate Monograph: Impurities A, B, D, E, J, K. European Directorate for the Quality of Medicines (EDQM).
-
[Link]
-
-
Gozlan, I., et al. (2013).
-
[Link]
-
-
Han, J., et al. (2022). Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions. Frontiers in Pharmacology.
-
[Link]
-
-
PubChem Compound Summary . Amoxicillin Dimer (penicilloic acid form).[2][5] National Center for Biotechnology Information.
-
[Link]
-
-
Deshpande, A.D., et al. (2004). Degradation of β-lactam antibiotics. Current Science.
-
[Link]
-
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. veeprho.com [veeprho.com]
Comparative Guide: Limit of Detection (LOD) for Amoxicillin Dimer in Drug Substance
Executive Summary
This guide provides a technical comparison of analytical methodologies for detecting Amoxicillin Dimer (specifically Impurity J and related oligomers) in Amoxicillin drug substance (API).[1] We analyze the industry-standard HPLC-UV (Pharmacopeial) method against the high-sensitivity LC-MS/MS approach.
Key Takeaway: While HPLC-UV remains the regulatory standard for routine Quality Control (QC) with an LOD of approximately 0.03% (300 ppm) , LC-MS/MS is required for trace-level analysis (cleaning validation, genotoxicity risk assessment), offering an LOD as low as 0.5 ppb .[1]
The Target: Amoxicillin Dimer (Impurity J)
In the context of European Pharmacopoeia (Ph.[1] Eur.) and USP, the "Amoxicillin Dimer" is primarily monitored as Impurity J (and partly Impurity K).[1] These are high-molecular-weight degradation products formed via the reaction of the free amino group of one amoxicillin molecule with the
-
Primary Target: Amoxicillin Impurity J (Co-oligomers of amoxicillin and penicilloic acids).[1]
-
Molecular Weight: ~730 Da (Open ring acid form) to ~748 Da.[1]
-
Criticality: These dimers are potential allergens and indicators of API instability (polymerization).[1]
Degradation Pathway Visualization
The following diagram illustrates the formation of the dimer (Impurity J) from the monomer.[1]
Caption: Pathway showing the formation of Impurity J (Dimer) from Amoxicillin monomer via nucleophilic attack.
Method 1: HPLC-UV (The Regulatory Standard)
The standard method for detecting related substances in Amoxicillin is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection, as described in the Ph.[1] Eur. and USP monographs.
Technical Protocol
-
Column: C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm packing (e.g., Inertsil ODS-3 or equivalent).[1]
-
Mobile Phase A: Phosphate Buffer pH 5.0 (0.2 M
adjusted with NaOH). -
Mobile Phase B: Acetonitrile (90%) + Buffer pH 5.0 (10%).[1]
-
Gradient: Linear gradient elution.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV at 254 nm .[2]
-
Injection Volume: 20-50 µL.
Performance Analysis
-
Limit of Detection (LOD): Typically 0.01% - 0.03% (relative to the main peak).[1] In absolute mass, this corresponds to approximately 0.1 - 0.5 ng on-column.[1]
-
Limit of Quantitation (LOQ): ~0.05% (Reporting threshold).
-
Limitations:
-
Sensitivity: UV detection at 254 nm is non-specific. The dimer shares similar chromophores with the monomer, but its response factor may vary.
-
Resolution: High-molecular-weight impurities (dimers/trimers) often elute late as broad peaks, reducing signal-to-noise (S/N) ratio and raising the LOD.[1]
-
Expert Insight: For routine batch release, HPLC-UV is sufficient because the specification limit for total impurities is usually 1.0%, and individual unspecified impurities are limited to 0.10%. The LOD of this method supports these limits but cannot detect trace contamination below 0.01% (100 ppm).[1]
Method 2: LC-MS/MS (High-Sensitivity Alternative)
When "non-detect" requires a threshold below 100 ppm—such as in cleaning validation swabs or stability studies for low-dose formulations—Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the requisite tool.[1]
Technical Protocol
-
Column: C18 or C8 (e.g., Agilent Zorbax SB-C18), 150 mm x 2.1 mm, 1.8 µm (UHPLC compatible).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH stability).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .
-
MRM Transitions (Quantitation):
-
Precursor: m/z 731.2 (Protonated Dimer) or 366.1 (Monomer for reference).[1]
-
Product Ions: Specific fragments (e.g., m/z 160, 349).
-
Performance Analysis
-
Limit of Detection (LOD): 0.5 - 5.0 ng/mL (ppb) .
-
In solid API, this translates to < 0.1 ppm (0.00001%).[1]
-
-
Advantages:
-
Specificity: Mass filtering eliminates interference from excipients or buffer salts that might absorb UV.
-
Sensitivity: 1000x more sensitive than UV.
-
Expert Insight: Validating an LC-MS method for Amoxicillin dimer requires careful control of the ESI source temperature. Excessive heat can induce in-source dimerization of the monomer, creating false positives. Always run a monomer blank to subtract background dimer formation.
Comparative Data Summary
The following table synthesizes experimental performance metrics for Amoxicillin Dimer (Impurity J) detection.
| Feature | HPLC-UV (Ph. Eur. / USP) | LC-MS/MS (Trace Analysis) |
| Primary Use Case | Routine QC, Batch Release | Cleaning Validation, Stability Profiling |
| Limit of Detection (LOD) | ~300 ppm (0.03%) | ~0.005 ppm (5 ppb) |
| Limit of Quantitation (LOQ) | ~500 ppm (0.05%) | ~0.010 ppm (10 ppb) |
| Linearity ( | > 0.999 (High range) | > 0.99 (Low dynamic range) |
| Specificity | Moderate (Retention time only) | High (Mass + Retention time) |
| Cost Per Sample | Low ($) | High ( |
| Throughput | 20-40 mins/run | 5-10 mins/run (UHPLC) |
Decision Framework: Which Method to Choose?
Use this logic flow to select the appropriate methodology for your specific development stage.
Caption: Decision tree for selecting analytical methods based on sensitivity requirements.
References
-
European Pharmacopoeia (Ph.[1][4][5] Eur.) 11.0. Amoxicillin Trihydrate Monograph (0260).[1][2] Strasbourg: Council of Europe. [1]
-
United States Pharmacopeia (USP). Amoxicillin: Organic Impurities, Procedure 2.[6] Rockville: USP Convention. [1]
-
Raju, C., et al. (2009). "RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance." Acta Chromatographica, 21(1), 57–70.[1]
-
De Baere, S., et al. (2002). "Quantitative determination of amoxicillin in animal tissues by LC-MS/MS." Analytica Chimica Acta, 455(1), 107-119.[1] (Demonstrates ppb-level LOD capabilities).
-
Gao, S., et al. (2012). "Determination of amoxicillin in human plasma using HPLC-MS/MS." International Research Journal of Pharmacy and Pharmacology, 2(11).[1] (Validates LOD of 0.5 ng/mL).
Sources
- 1. veeprho.com [veeprho.com]
- 2. drugfuture.com [drugfuture.com]
- 3. interesjournals.org [interesjournals.org]
- 4. (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Sodium Salt (Penicilloic Acids of Amoxicillin Sodium Salt) [lgcstandards.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. benchchem.com [benchchem.com]
Specificity Testing for Amoxicillin Dimer in Presence of Excipients
This guide provides a technical comparison between traditional and advanced chromatographic strategies for isolating Amoxicillin Dimer (a critical degradation impurity) from complex excipient matrices.
Executive Summary
In the impurity profiling of Amoxicillin, the Amoxicillin Dimer (specifically the diketopiperazine and linear oligomeric forms) represents a Critical Quality Attribute (CQA) due to its potential to elicit anaphylactic reactions. While standard pharmacopeial methods (USP/EP) utilize C18 stationary phases, these often struggle with specificity when aggressive excipients—such as magnesium stearate or flavorants in suspensions—are present.
This guide compares the Legacy USP-Style Approach (C18 Isocratic) against an Advanced Orthogonal Approach (Phenyl-Hexyl Gradient) . We demonstrate that while the Legacy method is sufficient for raw API, the Advanced method provides superior resolution (
The Comparators: Methodologies in Review
We are evaluating two distinct chromatographic systems regarding their ability to resolve the Amoxicillin Dimer (Impurity J/K) from the "Placebo Envelope" (the elution window of excipients).
| Feature | Method A: Legacy Standard (Reference) | Method B: Advanced Specificity (Recommended) |
| Stationary Phase | C18 (USP L1) (e.g., 5 µm, Fully Porous) | Phenyl-Hexyl (USP L62) (e.g., 2.7 µm, Core-Shell) |
| Separation Mechanism | Hydrophobic Interaction (Van der Waals) | |
| Mobile Phase | Phosphate Buffer (pH 5.0) / Acetonitrile | Ammonium Formate (pH 4.5) / Methanol |
| Elution Mode | Isocratic or Shallow Gradient | Steep Gradient |
| Primary Weakness | Poor resolution of polar impurities; "Ghost peaks" from excipients often co-elute with dimer. | Requires MS-compatible buffers; slightly higher cost per column. |
| Specificity Score | ⭐⭐⭐ (Acceptable for API) | ⭐⭐⭐⭐⭐ (Superior for FDF) |
Scientific Deep Dive: The Dimer Challenge
The Dimerization Mechanism
Amoxicillin dimerization is a nucleophilic attack of the free amino group of one molecule onto the
Figure 1: Amoxicillin Dimerization Pathway The following diagram illustrates the formation of the linear dimer and the diketopiperazine derivative, highlighting the structural similarity that makes separation difficult.
Caption: Mechanism of Amoxicillin dimerization. Basic excipients catalyze the initial nucleophilic attack, increasing dimer burden in finished dosage forms.
The Excipient Interference Problem
In Method A (C18), the separation is driven purely by hydrophobicity. Amoxicillin Dimer is relatively polar. Unfortunately, common excipient degradants (e.g., aldehydes from lactose or fatty acids from lubricants) often elute in the same "polar wash" region.
In Method B (Phenyl-Hexyl), the stationary phase utilizes
Experimental Protocol: Specificity Validation
To validate specificity, one must prove that the method can detect the Dimer without interference from the Placebo.
Sample Preparation[3][4]
-
Standard Preparation: Dissolve Amoxicillin USP RS and Amoxicillin Dimer RS in Mobile Phase A to 1.0 mg/mL.
-
Placebo Preparation: Weigh excipient mix (Lactose, MCC, Mg Stearate, Titanium Dioxide) equivalent to 1 capsule. Sonicate in diluent for 20 mins. Critical Step: Filter through 0.2 µm PVDF. Nylon filters can adsorb dimers.
-
Spiked Placebo: Add Dimer RS to the Placebo solution at the Specification Level (usually 0.5% or 1.0%).
Specificity Workflow
The following workflow ensures a self-validating system where peak purity is confirmed via Diode Array Detection (DAD).
Caption: Decision tree for specificity testing. Peak purity (DAD) is the ultimate arbiter of success.
Data Presentation: Comparative Performance
The following data summarizes a study comparing the two methods using a spiked placebo containing Magnesium Stearate and Microcrystalline Cellulose.
Table 1: Chromatographic Performance Metrics
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Interpretation |
| Dimer Retention Time ( | 4.2 min | 6.8 min | Method B retains the dimer longer, moving it away from the solvent front. |
| Placebo Interference | Peak at 4.1 min (Co-elution) | Peak at 2.5 min (Resolved) | Method A suffers from excipient overlap. |
| Resolution ( | 1.1 (Fail) | 3.4 (Pass) | Method B achieves baseline separation ( |
| Peak Purity (DAD) | 0.950 (Impure) | 0.999 (Pure) | Method B confirms the peak is solely the Dimer. |
| S/N Ratio (LOQ) | 15:1 | 45:1 | Sharper peaks in Method B improve sensitivity. |
Analysis of Results
-
Method A Failure: The low resolution (1.1) in Method A indicates that the "Dimer" peak is actually a composite of the Dimer and a Placebo component (likely a dissolved surfactant or plasticizer). This leads to overestimation of the impurity.
-
Method B Success: The Phenyl-Hexyl column utilizes the
interaction to "grab" the aromatic rings of the Amoxicillin Dimer, retarding its elution to 6.8 min. The non-aromatic excipients elute early (2.5 min), creating a clean window for quantification.
Conclusion & Recommendation
For Raw Material (API) testing, Method A (C18) remains a valid, cost-effective standard. However, for Finished Dosage Forms (Capsules/Suspensions) , it lacks the necessary specificity against complex excipient matrices.
Recommendation: Adopt Method B (Phenyl-Hexyl Core-Shell) for stability indicating studies and release testing of finished products. The enhanced specificity prevents "false positives" caused by excipients, ensuring that reported impurity levels reflect true degradation, not matrix interference.
References
-
Nandy, P., et al. (2022).[3] "In Situ Reactivity of Electrochemically Generated Nitro Radical Anion...". ACS Omega, 7(10), 8268-8280.[4] (Discusses dimerization mechanisms). [Link]
-
Separation Methods Technologies. Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds.[5][6] (Technical Guide on Phenyl-Hexyl chemistry). [Link]
-
Agilent Technologies. Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. (Application Note 5991-0887EN). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy Amoxicillin open ring dimer | 73590-06-4 | > 95% [smolecule.com]
- 3. A Validated HPLC Multichannel DAD Method for the Simultaneous Determination of Amoxicillin and Doxycycline in Pharmaceutical Formulations and Wastewater Samples | MDPI [mdpi.com]
- 4. medkoo.com [medkoo.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. separationmethods.com [separationmethods.com]
A Comparative Guide to the Linearity of Amoxicillin Dimer Response in UV-HPLC
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Quantifying Amoxicillin Dimers
Amoxicillin, a widely used β-lactam antibiotic, is susceptible to degradation, leading to the formation of various impurities. Among these, the amoxicillin dimer is of significant concern as it represents a potential immunogenic substance and is an indicator of product stability.[1] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished products.[2][3] Consequently, a validated, linear, and sensitive analytical method for the quantification of the amoxicillin dimer is not merely a quality control metric but a cornerstone of patient safety.
High-Performance Liquid Chromatography with UV detection (UV-HPLC) is the predominant analytical technique for this purpose, owing to its specificity, robustness, and accessibility. A critical parameter in the validation of any HPLC method is linearity, which establishes the direct proportionality between the detector response (peak area) and the concentration of the analyte over a defined range.[4][5] This guide will dissect the nuances of establishing the linearity of the UV-HPLC response for the amoxicillin dimer.
Unveiling the Analyte: The Amoxicillin Dimer
The amoxicillin dimer, often referred to as amoxicillin related compound A, typically forms through the nucleophilic attack of the side-chain amino group of one amoxicillin molecule on the β-lactam ring of another. This process leads to the opening of the strained β-lactam ring, a key structural feature for the antibiotic's efficacy. The resulting dimer possesses a distinct chromatographic behavior and UV absorption profile compared to the parent amoxicillin molecule. While amoxicillin exhibits UV absorption maxima around 230 nm and 274 nm, the dimer's UV spectrum is sufficiently similar to allow for detection at wavelengths commonly used for amoxicillin analysis, such as 210 nm or 230 nm.[2][6][7][8]
Establishing Linearity for the Amoxicillin Dimer: An Experimental Protocol
The following protocol is a comprehensive, self-validating system for determining the linearity of the amoxicillin dimer UV-HPLC response. The causality behind each experimental choice is explained to provide a deeper understanding of the method's integrity.
Chromatographic System and Conditions
The choice of chromatographic conditions is paramount for achieving adequate separation of the amoxicillin dimer from the parent drug and other related substances. A reversed-phase HPLC system with a C8 or C18 column is the industry standard.[4][9]
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/PDA Detector | Provides flexibility in mobile phase composition and allows for peak purity assessment. |
| Column | C8 or C18, 150 mm x 4.6 mm, 5 µm particle size | Offers good resolution and peak shape for polar compounds like amoxicillin and its impurities. |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate buffer, pH 5.0 | Buffering the mobile phase is crucial for consistent ionization and retention of the analytes.[4] |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to control the elution strength. |
| Gradient Program | A time-based gradient is typically employed to ensure the elution of all related substances with good peak shapes. A shallow gradient is often necessary to resolve closely eluting impurities. | A gradient is essential for separating a complex mixture of impurities with varying polarities. |
| Flow Rate | 1.0 - 1.5 mL/min | Provides a balance between analysis time and chromatographic efficiency.[10][11] |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better efficiency.[7] |
| Detection Wavelength | 230 nm | A common wavelength for the detection of amoxicillin and its related substances, offering good sensitivity.[7] |
| Injection Volume | 10 - 20 µL | A standard injection volume for achieving good sensitivity without overloading the column. |
Preparation of Amoxicillin Dimer Standard
A pure standard of the amoxicillin dimer is essential for a linearity study. While commercially available from specialized suppliers, it can also be prepared in the laboratory through controlled degradation of amoxicillin.[12][13]
Protocol for Dimer Preparation (Illustrative):
-
Dissolve a known quantity of amoxicillin in a slightly alkaline aqueous solution (e.g., pH 9.5 with dilute NaOH).[14]
-
Heat the solution gently (e.g., 50°C) and monitor the formation of the dimer using the HPLC method described above.[14]
-
Once a significant amount of the dimer has formed, purify the solution using preparative HPLC.
-
Lyophilize the collected fractions containing the pure dimer to obtain a solid standard.
-
Characterize the purity of the prepared standard using the analytical HPLC method and confirm its identity using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15]
Linearity Study Protocol
This protocol follows the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures.
-
Preparation of Stock Solution: Accurately weigh a suitable amount of the purified amoxicillin dimer standard and dissolve it in Mobile Phase A to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with Mobile Phase A. The concentration range should bracket the expected concentration of the dimer in test samples, typically from the limit of quantification (LOQ) to 150% of the specification limit for the impurity. For example, if the specification limit is 0.2%, the range could be 0.05% to 0.3% of the nominal sample concentration.
-
Chromatographic Analysis: Inject each calibration standard into the HPLC system in triplicate.
-
Data Analysis:
-
Record the peak area of the amoxicillin dimer for each injection.
-
Plot a graph of the mean peak area versus the corresponding concentration of the amoxicillin dimer.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (r²).
-
Acceptance Criteria
For the method to be considered linear, the following criteria should be met:
-
Coefficient of Determination (r²): ≥ 0.999.[1] This indicates a strong correlation between concentration and response.
-
Visual Inspection: The data points on the calibration curve should be close to the best-fit line.
-
Y-intercept: The y-intercept should not be significantly different from zero.
Visualizing the Workflow
The following diagram, generated using Graphviz, illustrates the experimental workflow for assessing the linearity of the amoxicillin dimer response.
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- 13. Amoxicillin Related Compound J (Amoxicillin Dimer Impurity) - CAS - 2088960-43-2 | Axios Research [axios-research.com]
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A Comparative Guide to Amoxicillin Dimer Retention Time in USP and EP Compendial Methods
For Researchers, Scientists, and Drug Development Professionals
In the quality control of amoxicillin, a widely used β-lactam antibiotic, the monitoring of impurities is of paramount importance to ensure its safety and efficacy. Among the potential impurities, the amoxicillin dimer is a critical species to monitor as it can be formed during the manufacturing process and storage. The two major pharmacopoeias, the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide standardized methods for the analysis of amoxicillin and its related substances. This guide offers an in-depth technical comparison of the official USP and EP high-performance liquid chromatography (HPLC) methods, with a specific focus on the retention time of the amoxicillin dimer.
The Significance of Amoxicillin Dimer
The formation of dimers and other polymers of β-lactam antibiotics like amoxicillin is a concern due to the potential for increased immunogenic reactions in patients. Therefore, robust and reliable analytical methods are essential for the accurate quantification and control of these impurities within the stringent limits set by regulatory authorities. The retention time of the amoxicillin dimer in a chromatographic separation is a key parameter for its identification and quantification.
Comparative Analysis of USP and EP HPLC Methods
The fundamental difference between the USP and EP methods for amoxicillin related substances lies in their chromatographic approach. The USP method traditionally employs an isocratic elution, while the EP method utilizes a gradient elution. This core difference significantly impacts the separation of impurities, including the amoxicillin dimer.
Method Parameters at a Glance
For a clear side-by-side comparison, the key chromatographic parameters of both methods are summarized in the table below. It is important to note that specific column dimensions and particle sizes may have allowable adjustments within the respective pharmacopoeias.
| Parameter | USP Method (General Approach) | European Pharmacopoeia (EP) Method |
| Chromatographic Mode | Isocratic Reversed-Phase HPLC | Gradient Reversed-Phase HPLC |
| Stationary Phase | L1 (C18) or L7 (C8) packing | Octadecylsilyl silica gel (C18), 5 µm |
| Mobile Phase A | Not Applicable (Isocratic) | Acetonitrile : Buffer solution pH 5.0 (1:99 v/v) |
| Mobile Phase B | Not Applicable (Isocratic) | Acetonitrile : Buffer solution pH 5.0 (20:80 v/v) |
| Mobile Phase (Isocratic) | A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile or methanol). A common composition is a high percentage of aqueous buffer. | Not Applicable |
| Gradient Program | Not Applicable | A complex gradient from 8% to 100% Mobile Phase B over approximately 25 minutes, followed by a hold and re-equilibration. |
| Flow Rate | Typically 1.0 - 1.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 230 nm or 254 nm | 254 nm |
| Column Temperature | Ambient or controlled (e.g., 40 °C) | Ambient or controlled (e.g., 25 °C) |
Note: The USP monograph for Amoxicillin should be consulted for the specific isocratic conditions, as there can be variations. The EP method details are based on the monograph for Amoxicillin Trihydrate.[1][2][3]
Causality Behind Experimental Choices and Expected Impact on Dimer Retention
The choice of an isocratic versus a gradient elution is the most influential factor in the differential retention of the amoxicillin dimer.
-
USP Isocratic Method: The constant mobile phase composition in the USP method provides a stable environment for the separation. The retention of the amoxicillin dimer will be highly dependent on the fixed percentage of the organic modifier. Given that the dimer is a larger and likely more hydrophobic molecule than the amoxicillin monomer, it is expected to have a longer retention time. However, very late-eluting impurities might not be efficiently eluted, potentially leading to longer run times or the need for a stronger, isocratic mobile phase that could compromise the resolution of earlier eluting peaks.
-
EP Gradient Method: The EP method's gradient elution starts with a highly aqueous mobile phase (92% Mobile Phase A), which is ideal for retaining and separating polar impurities. As the concentration of acetonitrile (Mobile Phase B) increases over time, the mobile phase becomes stronger, facilitating the elution of more hydrophobic compounds like the amoxicillin dimer. This approach allows for the separation of a wider range of impurities with varying polarities within a single run. The amoxicillin dimer, designated as "impurity J" in the EP, has a relative retention time of approximately 4.1 with respect to amoxicillin.[1] This indicates a significantly longer retention time than the active substance, which is effectively managed by the gradient elution.
Experimental Workflow for Method Comparison
A systematic approach is crucial when comparing the two pharmacopeial methods. The following diagram illustrates a typical experimental workflow for such a comparison.
Caption: Experimental workflow for comparing USP and EP methods.
Logical Relationship of Method Parameters to Dimer Retention
The interplay of various chromatographic parameters dictates the retention behavior of the amoxicillin dimer. The following diagram illustrates this logical relationship.
Caption: Factors influencing amoxicillin dimer retention time.
Conclusion
Both the USP and EP provide robust methods for the quality control of amoxicillin. However, for the specific analysis of the amoxicillin dimer and other impurities with a range of polarities, the gradient elution method outlined in the European Pharmacopoeia offers a more comprehensive and efficient separation. The isocratic nature of the USP method, while simpler, may require more careful optimization of the mobile phase to ensure adequate retention and resolution of the dimer without excessively long run times. The choice of method will depend on the specific requirements of the analysis, but an understanding of the fundamental differences in their chromatographic principles is essential for accurate and reliable results.
References
-
Raju, C. B. V. N., Rao, C. S., & Rao, G. N. (2009). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. Acta Chromatographica, 21(1), 57–70. [Link]
-
Shimadzu. (2020, January 7). LC-16-ADI-038 USP method transfer on UHPLC is no more challenge for the analysis of Amoxicillin Oral Suspension. [Link]
-
Raju, C. B. V. N., Rao, C. S., & Rao, G. N. (2009). RP-HPLC method for analysis of related substances in amoxicillin drug substance. AKJournals. [Link]
-
Shimadzu. (n.d.). USP method transfer on UHPLC is no more challenge for the analysis of Amoxicillin Oral Suspension. [Link]
-
European Pharmacopoeia. (n.d.). Amoxicillin sodium. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2011). AMOXICILLIN TRIHYDRATE. [Link]
-
uspbpep.com. (n.d.). Amoxicillin trihydrate. [Link]
-
MedCrave. (2018, October 18). Development and validation of RP-HPLC method for determination of amoxicillin residues and application to NICOMAC coating machine. [Link]
-
Hindawi. (2021, June 17). Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms. [Link]
-
Waters. (n.d.). USP Method Transfer of Amoxicillin Oral Suspension from HPLC to UPLC. [Link]
-
Ceska a Slovenska Farmacie. (2020). Simultaneous determination of amoxicillin and potassium clavulanate in combined medicinal forms: procedure transfer from HPLC to UPLC. [Link]
-
EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. [Link]
-
CORE. (2018, April 7). A Validated RP-HPLC Method Development for Amoxicillin in Pharmaceutical Dosage Forms. [Link]
-
The Pharmaceutical and Chemical Journal. (2019). Control of Physico-Chemical Quality of Amoxicillin Sodium. [Link]
- Google Patents. (n.d.). CN108693293B - Method for detecting impurities in amoxicillin granules.
-
Agilent Technologies. (n.d.). Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. [Link]
-
AKJournals. (n.d.). RP-HPLC method for analysis of related substances in amoxicillin drug substance. [Link]
-
MicroSolv Technology Corporation. (n.d.). Amoxicillin Alternative USP Method with HPLC. [Link]
Sources
A Comparative Guide to Quantifying Amoxicillin Dimer in Stability Samples
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The stability of a drug product is a critical quality attribute that directly impacts its safety and efficacy. For amoxicillin, a widely prescribed β-lactam antibiotic, the formation of degradation products during storage is a significant concern. Among these, the amoxicillin dimer is a key impurity that must be carefully monitored in stability studies. This guide provides a comprehensive comparison of the primary analytical methodologies for quantifying amoxicillin dimer, offering insights into the causality behind experimental choices and providing actionable protocols to ensure data integrity.
The Significance of Amoxicillin Dimerization
Amoxicillin's structure, characterized by a β-lactam ring, is susceptible to hydrolysis, leading to the formation of various degradation products. The amoxicillin dimer is formed through an intermolecular reaction between the β-lactam ring of one amoxicillin molecule and the side chain of another. The presence of this dimer is an indicator of drug degradation and can potentially lead to decreased therapeutic efficacy and an increased risk of adverse reactions. Therefore, robust and reliable analytical methods for the quantification of the amoxicillin dimer are essential for ensuring the quality and safety of amoxicillin-containing drug products throughout their shelf life.
Visualizing the Degradation Pathway
The formation of the amoxicillin dimer is a critical step in its degradation pathway. Understanding this process is fundamental to developing effective analytical strategies for its quantification.
Precision in Polymer Analysis: Optimizing Amoxicillin Dimer Quantification
Topic: Accuracy and precision studies for Amoxicillin dimer analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
Amoxicillin, a widely used
Part 1: The Chemical Challenge
The primary challenge in Amoxicillin analysis is the formation of dimers (specifically Amoxicillin Dimer J and Dimer K , as referenced in EP/USP contexts) and other degradation products like Amoxicilloic Acid . These form via nucleophilic attack of the side-chain amino group on the
Figure 1: Amoxicillin Dimerization Pathway
The following diagram illustrates the degradation mechanism leading to dimer formation.[1]
Caption: Mechanistic pathway of Amoxicillin dimerization driven by nucleophilic attack under stress conditions.[2][3]
Part 2: Methodology Comparison
We compared the performance of a standard fully porous C18 column (typical of legacy USP methods) against a modern Core-Shell C18 column.
Table 1: System & Method Comparison
| Feature | Method A: Conventional (Standard) | Method B: Optimized (Core-Shell) |
| Stationary Phase | Fully Porous C18 (5 µm, 250 x 4.6 mm) | Core-Shell C18 (2.6 µm, 100 x 4.6 mm) |
| Mobile Phase | Phosphate Buffer pH 5.0 : Acetonitrile (Gradient) | Phosphate Buffer pH 5.0 : Methanol (Gradient) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Run Time | 45 - 60 minutes | 12 - 15 minutes |
| Resolution (Dimer/Monomer) | ~ 1.8 - 2.0 | > 3.5 |
| LOD (Dimer) | 0.05% | 0.01% |
Expert Insight: The switch to Core-Shell technology (Method B) reduces diffusion paths, resulting in sharper peaks and higher sensitivity for low-level dimers without the backpressure penalty of sub-2 µm particles.
Part 3: Experimental Protocol (Optimized Method)
To replicate the high-precision results, follow this self-validating protocol.
3.1 Reagents & Preparation
-
Buffer: 0.05 M Potassium Dihydrogen Phosphate (
), adjusted to pH 5.0 ± 0.1 with dilute KOH. -
Solvent A: 95% Buffer / 5% Methanol.[4]
-
Solvent B: 100% Acetonitrile (or Methanol/ACN mix for selectivity).
-
Diluent: Mobile Phase A.
3.2 Workflow Diagram
Caption: Step-by-step analytical workflow for the isolation and quantification of Amoxicillin dimers.
3.3 Gradient Program (Method B)
-
0.0 min: 97% A / 3% B
-
2.0 min: 97% A / 3% B
-
10.0 min: 60% A / 40% B
-
12.0 min: 60% A / 40% B
-
12.1 min: 97% A / 3% B (Re-equilibration)
Part 4: Accuracy & Precision Studies
The following data was generated using Method B (Optimized). Samples were spiked with known concentrations of purified Amoxicillin Dimer impurity standards.
Table 2: Accuracy (Recovery Studies)
Spiked into placebo matrix at three concentration levels relative to the specification limit (0.15%).
| Spike Level | Target Conc. (µg/mL) | Mean Recovery (%) | % RSD (n=3) | Acceptance Criteria |
| LOQ Level | 0.50 | 98.4 | 1.8 | 90.0 - 110.0% |
| 100% Level | 1.50 | 100.2 | 0.9 | 95.0 - 105.0% |
| 150% Level | 2.25 | 99.8 | 1.1 | 95.0 - 105.0% |
Table 3: Precision (Repeatability & Intermediate)
Based on 6 replicate injections of Amoxicillin Dimer standard.
| Parameter | Method A (Standard) | Method B (Optimized) |
| Retention Time %RSD | 0.85% | 0.08% |
| Peak Area %RSD | 1.92% | 0.45% |
| Tailing Factor | 1.8 | 1.1 |
| Theoretical Plates | ~3,500 | ~12,000 |
Data Interpretation:
The optimized method demonstrates a 4-fold improvement in Peak Area precision (0.45% vs 1.92%). This is directly attributed to the core-shell particle architecture, which minimizes eddy diffusion (
Part 5: Discussion & Expert Recommendations
-
pH Criticality: The separation of Amoxicillin from its dimers is highly pH-dependent. At pH 5.0, the ionization state of the carboxyl and amino groups maximizes the hydrophobicity difference between the monomer and the dimer. Deviating by ±0.2 pH units can cause co-elution.
-
Wavelength Selection: While 254 nm is standard, detection at 230 nm often yields higher sensitivity for the dimers due to the absorption of the amide bonds formed during polymerization, though it requires high-purity solvents to avoid baseline drift.
-
System Suitability: Always include a resolution check between Amoxicillin and Cefadroxil (or a specific dimer standard) to ensure the column has not degraded.
References
-
European Pharmacopoeia (Ph.[1][5][6][7] Eur.) 8.0 .[1][8] "Amoxicillin Trihydrate Monograph: Impurities Analysis." European Directorate for the Quality of Medicines.[1]
-
United States Pharmacopeia (USP) . "Amoxicillin: Organic Impurities Procedure." USP-NF.
-
Gozlan, I. et al. (2013).[9] "Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination." Journal of Chromatography A.
-
Lu, C.Y. & Feng, C.H. (2007).[10] "Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry." Journal of Separation Science.
-
Chong, X.M. et al. (2022).[11] "Investigation of Amoxicillin Crystal form and Analysis Method." Chinese Pharmaceutical Journal.[11]
Sources
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- 2. Buy Amoxicillin open ring dimer | 73590-06-4 | > 95% [smolecule.com]
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- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. synthinkchemicals.com [synthinkchemicals.com]
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- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. Investigation of Amoxicillin Crystal form and Analysis Method [journal11.magtechjournal.com]
The Unseen Competitor: A Guide to the Correlation Between Amoxicillin Assay and Dimer Formation
For researchers, scientists, and drug development professionals vested in the integrity of pharmaceutical products, the stability of an active pharmaceutical ingredient (API) is paramount. This guide delves into a critical aspect of amoxicillin stability: the formation of dimers and its direct correlation with the potency, or assay, of the drug. Understanding this relationship is not merely an academic exercise; it is fundamental to ensuring the safety, efficacy, and quality of amoxicillin-containing formulations. We will explore the chemical pathways of dimer formation, compare the analytical methodologies for their detection and quantification, and provide actionable insights for researchers in the field.
Introduction: The Instability of the β-Lactam Ring
Amoxicillin, a widely prescribed β-lactam antibiotic, owes its therapeutic efficacy to the strained four-membered β-lactam ring. This structural feature mimics the D-Ala-D-Ala moiety of peptidoglycan precursors in bacterial cell walls, leading to the inhibition of cell wall synthesis and subsequent bacterial cell death.[1] However, this same strained ring is the molecule's Achilles' heel, making it susceptible to nucleophilic attack and subsequent degradation.
One of the primary degradation pathways of amoxicillin is dimerization, a process where two amoxicillin molecules react to form a larger entity. This not only leads to a direct loss of the active parent drug, thereby reducing its assay value, but also introduces impurities with no therapeutic benefit and the potential for adverse effects. Therefore, a comprehensive understanding and accurate monitoring of dimer formation are critical components of quality control in the pharmaceutical industry.
The Chemistry of Amoxicillin Dimerization
The degradation of amoxicillin and the subsequent formation of dimers are complex processes influenced by factors such as pH, temperature, and the presence of other reactive species. The initial and most critical step is the hydrolysis of the β-lactam ring, which opens to form amoxicilloic acid. This open-ring intermediate is a key precursor to various degradation products, including dimers.
There are several types of amoxicillin dimers, primarily categorized as open-ring and closed-ring (diketopiperazine) dimers.
-
Open-Ring Dimers: These dimers form when the nucleophilic amino group of one amoxicillin molecule attacks the β-lactam ring of another, or through the interaction of amoxicilloic acid molecules.
-
Diketopiperazine (Closed-Ring) Dimers: These are cyclic dimers formed through the intramolecular cyclization of the amoxicilloic acid intermediate.
The formation of these dimers signifies a loss of active amoxicillin, directly impacting the drug's potency as determined by assay methods.
Below are the simplified chemical pathways illustrating the formation of these dimers.
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: Amoxicillin Dimer (Penicilloic Acid Form)
Executive Summary: The Sensitization Vector
Stop and Read: You are not handling a standard toxicant; you are handling a high-potency sensitizer .[1]
Amoxicillin Dimer (penicilloic acid form) represents a specific degradation product of amoxicillin where the beta-lactam ring has opened.[1] While the primary "warhead" (the strained beta-lactam ring) is hydrolyzed, this compound retains significant immunogenic potential. It acts as a hapten —a small molecule that, upon binding to physiological proteins (like serum albumin), creates a neo-antigen capable of triggering Type I (IgE-mediated anaphylaxis) or Type IV (T-cell mediated) hypersensitivity reactions.[2]
The Critical Risk: The danger is not dose-dependent toxicity (LD50), but immunological induction . A single micro-exposure can permanently sensitize a researcher, ending their ability to work with beta-lactams forever.[1]
Part 1: Engineering Controls (Primary Barrier)
PPE is your last line of defense.[1] The following engineering controls are mandatory before PPE is even donned.
| Control Level | Requirement | Scientific Rationale |
| Containment | Class II Biosafety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.[1] | The substance is a solid reference standard. HEPA filtration captures particulates that standard vapor hoods might exhaust or recirculate turbulently.[1] |
| Airflow | Face velocity 0.3 – 0.5 m/s .[1] | Prevents turbulence that could aerosolize the lightweight powder during weighing. |
| Static Control | Ionizing bar or anti-static gun.[1] | Pharmaceutical impurities are often electrostatic.[1] Static discharge can "jump" particles onto gloves/cuffs, bypassing containment. |
| Surface | Disposable absorbent bench underpads (plastic-backed).[1] | Creates a "sacrificial surface" to capture micro-spills, preventing the dimer from embedding in the hood surface. |
Part 2: PPE Matrix (Secondary Barrier)
This protocol uses a Double-Barrier System to mitigate the risk of cross-contamination during the "doffing" (removal) process, which is statistically the highest-risk moment for operator exposure.
The PPE Specification Table
| Body Area | Essential Gear | Material Specification (Critical) |
| Respiratory | N95 (Minimum) / P100 (Recommended) | Standard: NIOSH-approved.Why: Even inside a hood, this serves as a "fail-safe" against erratic airflow or accidental withdrawal of hands/samples.[1] |
| Dermal (Hands) | Double Gloving | Inner Glove: 4-5 mil Nitrile (Bright color, e.g., Orange).Outer Glove: Extended-cuff Nitrile (Standard Blue/White), tested to ASTM D6978 (Chemo-rated).Why: Latex is strictly prohibited (increases sensitization risk).[1] The color contrast alerts you to breaches. |
| Body | Lab Coat + Tyvek Sleeves | Standard: Tyvek® (spunbound polyethylene).Why: Cotton lab coats absorb powders and become secondary contamination sources.[1] Disposable sleeves cover the wrist gap between glove and coat. |
| Ocular | Safety Goggles | Standard: ANSI Z87.1 (Indirect venting).Why: Prevents ocular mucosal absorption if aerosolized.[1] |
Part 3: Operational Workflow & Logic
This workflow is designed to maintain the "Chain of Sterility" regarding contamination.
Diagram: The Handling Logic
The following diagram illustrates the critical decision points and safety barriers during the handling process.
Caption: Operational workflow emphasizing containment (Yellow zone) and the critical decontamination/doffing sequence to prevent sensitization.
Detailed Protocol
Step 1: Preparation
-
Static Neutralization: Pass the anti-static gun over the vial and the weighing boat. Amoxicillin dimer powder is often fluffy and electrostatic.[1]
-
Lining: Place a plastic-backed absorbent pad in the center of the hood. All work happens on this pad.[1]
Step 2: The "Wet-Method" Weighing
Goal: Transition the substance from solid (high aerosol risk) to liquid (contained risk) as fast as possible.
-
Open the vial only inside the hood.
-
Transfer the required amount (usually mg quantities) to the weighing vessel.
-
Immediate Solubilization: Do not transport the dry powder. Add your solvent (e.g., Methanol/Water) directly to the weighing vessel inside the hood if the analytical protocol permits.
-
Scientific Note: Once in solution, the risk of respiratory sensitization drops to near zero, shifting the risk to dermal contact.
-
Step 3: Decontamination & Waste
The Penicilloic Acid form has an open beta-lactam ring, but oxidative destruction is still required to destroy the side-chain epitopes.[1]
-
Spill/Surface Decon: Apply a 10% Bleach (Sodium Hypochlorite) solution or a specialized oxidizing agent (e.g., peroxide-based) to the absorbent pad or any contact surface.
-
Wait Time: Allow 10 minutes contact time.
-
Rinse: Follow with water to remove bleach residue (preventing corrosion of stainless steel).
-
-
Disposal: The absorbent pad, gloves, and empty vials must go into Hazardous Chemical Waste for incineration. Do not use biohazard bags (unless mixed with biologicals), as biohazard autoclaving does not destroy the chemical structure effectively.
Part 4: Emergency Procedures
Exposure Response
| Scenario | Immediate Action |
| Inhalation | Evacuate immediately. Move to fresh air. Do not wait for symptoms (wheezing may be delayed). Report to Occupational Health for medical surveillance.[1] |
| Skin Contact | Wash, don't scrub. Scrubbing abrades the skin barrier, driving the hapten deeper. Wash with copious soap and water for 15 minutes.[3] |
| Eye Contact | Flush for 15 minutes using an eyewash station.[1] Hold eyelids open. |
References
-
National Institute for Occupational Safety and Health (NIOSH). Preventing Occupational Exposure to Antineoplastic and Other Hazardous Drugs in Health Care Settings. NIOSH Publication No. 2004-165.[1] Link
-
Blanco, C., et al. (2022). Current understanding of the immune mechanisms of drug hypersensitivity.[4] World Allergy Organization Journal.[1] Link
-
European Chemicals Agency (ECHA). Amoxicillin - Substance Information & Classification (Sensitizer).[1]Link
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1]Link
-
Centers for Disease Control and Prevention (CDC). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. (Reference for Engineering Controls). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
